molecular formula C24H28O8 B019342 5-Acetoxymatairesinol dimethyl ether

5-Acetoxymatairesinol dimethyl ether

Cat. No.: B019342
M. Wt: 444.5 g/mol
InChI Key: CJBJCEARMFPRTA-STSQHVNTSA-N
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Description

5-Acetoxymatairesinol dimethyl ether (CAS 74892-45-8) is a lignan compound that has been isolated from the barks of Pseudolarix kaempferi . This natural product is characterized by its molecular formula of C24H28O8 and a molecular weight of 444.5 g/mol . As a lignan, it falls into a class of polyphenolic substances widely studied for their diverse biological activities, though specific research applications and mechanisms of action for this particular derivative are not fully detailed in the available public literature. It is typically supplied as a solid powder and requires storage at -20°C in a desiccated environment to maintain stability . Researchers investigating the chemistry and potential bioactivity of plant-derived lignans may find this compound of significant interest for their work. This product is intended for laboratory research purposes only and is not classified or supplied for human consumption, diagnostic use, or as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJCEARMFPRTA-STSQHVNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) isolated from the bark of Pseudolarix kaempferi (golden larch).[1] This document collates available data on its molecular structure, physicochemical characteristics, and solubility. Furthermore, it outlines generalized experimental protocols for the characterization of lignans (B1203133) and explores the potential biological activities of this compound class, with a focus on anti-inflammatory signaling pathways. The information is presented to support research and development activities involving this natural product.

Introduction

This compound is a lignan, a class of polyphenolic compounds found in plants.[2][3] Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] This guide focuses specifically on the physical properties of the 5-acetoxy dimethyl ether derivative of matairesinol (B191791), providing a centralized resource for researchers.

Molecular and Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Table 1 includes experimentally determined or supplier-provided data, while Table 2 lists computationally predicted properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 74892-45-8[5]
Molecular Formula C₂₄H₂₈O₈[5][6]
Molecular Weight 444.5 g/mol [5]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 3.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 9
Exact Mass 444.17841785 Da
Monoisotopic Mass 444.17841785 Da
Topological Polar Surface Area 89.5 Ų
Heavy Atom Count 32
Formal Charge 0
Complexity 625

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz).

    • The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

  • Mass Spectrometry (MS):

    • Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • The analysis provides information on the molecular weight and fragmentation pattern of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum is recorded to identify the functional groups present in the molecule.

    • The sample can be prepared as a KBr pellet or a thin film.

    • Characteristic absorption bands for functional groups such as carbonyls (C=O), ethers (C-O), and aromatic rings are analyzed.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, related lignans, such as matairesinol and lirioresinol B dimethyl ether, have been reported to possess anti-inflammatory properties.[2][4][7][8] The anti-inflammatory effects are often mediated through the modulation of key signaling pathways. A probable mechanism of action, based on studies of similar lignans, involves the inhibition of the NF-κB and MAPK signaling pathways.[4][7]

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential signaling pathway through which lignans like this compound may exert their anti-inflammatory effects.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK Lignan 5-Acetoxymatairesinol dimethyl ether Lignan->MAPK inhibits Lignan->IKK inhibits NFkB NF-κB (p50/p65) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory upregulates Inflammation Inflammation Pro_inflammatory->Inflammation experimental_workflow Plant Plant Material (e.g., Bark of Pseudolarix kaempferi) Extraction Extraction (e.g., with Ethanol/Methanol) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Pure_Compound Pure 5-Acetoxymatairesinol dimethyl ether Purification->Pure_Compound Characterization Structural Characterization (NMR, MS, FTIR) Pure_Compound->Characterization

References

The Enigmatic Lignan: A Technical Guide to the Natural Source and Isolation of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) with potential pharmacological significance. While specific detailed protocols and quantitative data for this particular compound are not extensively available in public literature, this document extrapolates from established methodologies for the isolation of lignans (B1203133) from its natural source and the biological activities of its close structural analogs.

Natural Source

This compound is a naturally occurring lignan that has been identified in the bark of the golden larch, Pseudolarix kaempferi (also known as Pseudolarix amabilis), a tree species belonging to the Pinaceae family.[1] This plant has been a source of various bioactive compounds, including other lignans and terpenoids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₄H₂₈O₈PubChem
Molecular Weight 444.47 g/mol PubChem
CAS Number 74892-45-8PubChem
Appearance Not specified in literature-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972)ChemFaces

Experimental Protocols: Isolation and Purification

Extraction
  • Plant Material Preparation: The bark of Pseudolarix kaempferi is collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered bark is typically subjected to sequential extraction with solvents of increasing polarity.

    • Defatting: A non-polar solvent such as hexane (B92381) or petroleum ether is used to remove lipids and other non-polar constituents. This step is performed in a Soxhlet apparatus or by maceration with agitation.

    • Lignan Extraction: The defatted plant material is then extracted with a more polar solvent, such as ethanol, methanol (B129727), or a mixture of acetone and water. This extraction is typically carried out at room temperature or with gentle heating to facilitate the dissolution of the lignans. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques for the isolation of this compound.

  • Column Chromatography: The crude extract is first fractionated using open column chromatography on silica (B1680970) gel or Sephadex LH-20.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with the addition of a more polar solvent (e.g., ethyl acetate or methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions enriched with this compound are further purified by Prep-HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • The elution can be isocratic or a gradient program.

    • The purity of the isolated compound is assessed by analytical HPLC and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Specific quantitative data on the yield of this compound from Pseudolarix kaempferi is not available in the reviewed literature. However, studies on other lignans from the same plant provide some indication of the potential biological activity of compounds from this source. The table below summarizes the cytotoxic activity of other lignans isolated from the twigs of Pseudolarix kaempferi against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
(+)-(7S,8R,8′R,9′S)-9′-n-butoxytsugacetalK562 (Leukemia)8.5
HT-29 (Colon Cancer)12.3
B16 (Melanoma)9.8
BGC-823 (Gastric Cancer)15.6
BEL-7402 (Liver Cancer)11.4
SGC-7901 (Gastric Cancer)18.2
U251 (Glioma)7.9
A549 (Lung Cancer)10.5
25-epi-pseudolarolide QK562 (Leukemia)4.2
HT-29 (Colon Cancer)6.7
B16 (Melanoma)5.1
BGC-823 (Gastric Cancer)8.3
BEL-7402 (Liver Cancer)7.5
SGC-7901 (Gastric Cancer)9.1
U251 (Glioma)3.8
A549 (Lung Cancer)5.9

Biological Activity and Potential Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, its close structural analog, matairesinol, has been shown to possess anticancer properties. Matairesinol has been demonstrated to induce apoptosis in pancreatic cancer cells through a mechanism involving mitochondrial dysfunction. It is plausible that this compound may exert similar cytotoxic effects through a related pathway.

The proposed signaling pathway for apoptosis induction by matairesinol, which may be relevant for this compound, involves the following key events:

  • Induction of Mitochondrial Membrane Depolarization: The compound disrupts the mitochondrial membrane potential.

  • Disruption of Calcium Homeostasis: This leads to an imbalance in intracellular calcium levels.

  • Inhibition of Cell Migration: The compound suppresses the migratory and invasive capabilities of cancer cells.

These events collectively lead to the activation of the apoptotic cascade, resulting in programmed cell death of the cancer cells.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried and Powdered Pseudolarix kaempferi Bark defatting Defatting with Hexane/Petroleum Ether start->defatting extraction Extraction with Ethanol/Methanol defatting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Lignan Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection enriched_fractions Enriched Fractions fraction_collection->enriched_fractions prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fractions->prep_hplc pure_compound Isolated 5-Acetoxymatairesinol Dimethyl Ether prep_hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: A generalized workflow for the isolation of this compound.

Proposed Apoptotic Signaling Pathway

apoptosis_pathway compound 5-Acetoxymatairesinol Dimethyl Ether (Proposed) mitochondrion Mitochondrion compound->mitochondrion Targets cell_migration Inhibition of Cell Migration & Invasion compound->cell_migration mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) mitochondrion->mmp ca2 Disruption of Ca²⁺ Homeostasis mitochondrion->ca2 apoptosis Apoptosis mmp->apoptosis ca2->apoptosis cancer_cell Cancer Cell apoptosis->cancer_cell Induces death in cell_migration->cancer_cell Affects

Caption: A proposed signaling pathway for apoptosis induction by this compound.

References

Lignan Biosynthesis in Pseudolarix kaempferi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignans (B1203133), a diverse class of phenylpropanoid derivatives, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The golden larch, Pseudolarix kaempferi, a member of the Pinaceae family, is a known producer of various lignans, some of which are unique to the species. Understanding the biosynthetic pathway of these compounds in P. kaempferi is crucial for their potential biotechnological production and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of lignans in Pseudolarix kaempferi. Due to the limited specific research on the enzymatic and genetic aspects of this pathway in P. kaempferi, this guide combines information on lignans isolated from this species with the well-established general lignan (B3055560) biosynthetic pathway elucidated in other plants. The document details the hypothesized enzymatic steps, presents the known lignans from P. kaempferi in a structured format, and provides detailed, generalized experimental protocols for the key analytical and biochemical techniques required for investigating this pathway.

Introduction to Lignan Biosynthesis

Lignans are synthesized from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The core of lignan biosynthesis involves the dimerization of two coniferyl alcohol molecules to form pinoresinol (B1678388). This initial step is catalyzed by laccases and is stereochemically controlled by dirigent proteins. From pinoresinol, a series of reductions and oxidations, primarily catalyzed by pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenases (SIRDs), leads to the formation of a variety of lignan backbones, including lariciresinol (B1674508), secoisolariciresinol, and matairesinol (B191791). These core lignans can then undergo further modifications such as hydroxylation, methylation, and glycosylation to generate the vast diversity of lignans found in nature.

Putative Biosynthetic Pathway of Lignans in Pseudolarix kaempferi

While the specific enzymes and their genetic regulation have not yet been characterized in Pseudolarix kaempferi, the identification of several key lignans in this species allows for the construction of a putative biosynthetic pathway. This proposed pathway is based on the general lignan biosynthesis cascade and the specific compounds isolated from P. kaempferi.

The pathway begins with the conversion of phenylalanine to coniferyl alcohol through the general phenylpropanoid pathway. Two molecules of coniferyl alcohol are then oxidatively coupled to form (+)-pinoresinol. This is followed by sequential reductions catalyzed by a putative pinoresinol-lariciresinol reductase (PkPLR) to yield (+)-lariciresinol and subsequently (-)-secoisolariciresinol. The pathway can then proceed with the oxidation of (-)-secoisolariciresinol by a putative secoisolariciresinol dehydrogenase (PkSIRD) to form (-)-matairesinol. The identified lignans in P. kaempferi, such as derivatives of secoisolariciresinol and matairesinol, suggest the presence and activity of these core enzymatic steps.

Lignan_Biosynthesis_Pseudolarix_kaempferi Coniferyl_Alcohol Coniferyl Alcohol Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol PkPLR (putative) Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Butoxytsugacetal (+)-(7S,8R,8′R,9′S)-9′-n- butoxytsugacetal Lariciresinol->Butoxytsugacetal Further Modifications Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol Dibenzoylsecoisolariciresinol (+)-(8S,8′S)-9,9′-dibenzoyl- secoisolariciresinol Secoisolariciresinol->Dibenzoylsecoisolariciresinol Further Modifications Dimethyloxomatairesinol (+)-(8S,8′R)-4,4′-dimethyl- oxomatairesinol Matairesinol->Dimethyloxomatairesinol Further Modifications Pseudolarkaemin_A Pseudolarkaemin A Matairesinol->Pseudolarkaemin_A Further Modifications

Caption: Putative biosynthetic pathway of lignans in Pseudolarix kaempferi.

Lignans Identified in Pseudolarix kaempferi

Several lignans have been isolated and identified from the twigs of Pseudolarix kaempferi. These findings provide the basis for the proposed biosynthetic pathway. A summary of these compounds is presented below.

Lignan Chemical Formula Molecular Weight ( g/mol ) Reference
(+)-(8S,8′S)-9,9′-dibenzoylsecoisolariciresinolC34H34O8570.63[1][2]
(+)-(8S,8′R)-4,4′-dimethyloxomatairesinolC22H24O7400.42[1][2]
(+)-(7S,8R,8′R,9′S)-9′-n-butoxytsugacetalC25H34O7446.53[1][2]
Pseudolarkaemin AC21H22O8402.39[1][2]

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the lignan biosynthetic pathway. These protocols are based on established methods from related species and may require optimization for Pseudolarix kaempferi.

Lignan Extraction and Analysis from P. kaempferi Twigs

This protocol describes a general method for the extraction and subsequent analysis of lignans from plant material.

Lignan_Extraction_Workflow start Start: Collect P. kaempferi twigs grind Grind dried twigs to a fine powder start->grind extract Extract with 80% methanol (B129727) at room temperature grind->extract filter Filter the extract extract->filter concentrate Concentrate the filtrate under vacuum filter->concentrate partition Partition between ethyl acetate (B1210297) and water concentrate->partition dry Dry the ethyl acetate phase partition->dry dissolve Dissolve residue in methanol for analysis dry->dissolve hplc Analyze by HPLC-UV/MS dissolve->hplc end End: Lignan identification and quantification hplc->end

Caption: General workflow for lignan extraction and analysis.

Methodology:

  • Sample Preparation: Air-dry fresh twigs of P. kaempferi at room temperature and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant stirring. Repeat the extraction three times.

  • Filtration and Concentration: Combine the extracts, filter through Whatman No. 1 filter paper, and concentrate under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning: Suspend the concentrated aqueous extract in water and partition successively with an equal volume of ethyl acetate.

  • Final Preparation: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness. Dissolve the residue in a known volume of methanol for HPLC analysis.

  • HPLC-UV/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm and mass spectrometry (ESI-MS/MS) for identification and quantification.

Protein Extraction from Recalcitrant Tissues of P. kaempferi

Woody tissues of conifers are often rich in phenolics and polysaccharides, which can interfere with protein extraction. This protocol is adapted for such recalcitrant tissues.

Methodology:

  • Tissue Homogenization: Freeze fresh plant tissue (e.g., cambial scrapings, young needles) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Precipitation: Suspend the powder in 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972) containing 0.07% (v/v) β-mercaptoethanol. Incubate at -20°C for at least 1 hour.

  • Centrifugation and Washing: Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the pellet with cold acetone containing 0.07% (v/v) β-mercaptoethanol. Repeat the wash step three times.

  • Drying and Solubilization: Air-dry the final protein pellet and dissolve it in a suitable buffer for downstream applications (e.g., SDS-PAGE sample buffer for western blotting or a specific buffer for enzyme assays).

Putative Pinoresinol-Lariciresinol Reductase (PkPLR) Enzyme Assay

This assay measures the NADPH-dependent reduction of pinoresinol to lariciresinol and secoisolariciresinol.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 200 µM NADPH

    • 100 µM (+)-Pinoresinol (substrate)

    • Crude or purified protein extract from P. kaempferi

  • Incubation: Initiate the reaction by adding the protein extract and incubate at 30°C for 1 hour.

  • Reaction Termination and Extraction: Stop the reaction by adding 1 M HCl. Extract the products with ethyl acetate.

  • Analysis: Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC-UV/MS to detect and quantify the formation of lariciresinol and secoisolariciresinol.

Putative Secoisolariciresinol Dehydrogenase (PkSIRD) Enzyme Assay

This assay measures the NAD⁺-dependent oxidation of secoisolariciresinol to matairesinol.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.8)

    • 1 mM NAD⁺

    • 100 µM (-)-Secoisolariciresinol (substrate)

    • Crude or purified protein extract from P. kaempferi

  • Incubation: Start the reaction by adding the protein extract and incubate at 30°C for 1 hour.

  • Reaction Termination and Extraction: Terminate the reaction and extract the product as described for the PLR assay.

  • Analysis: Analyze the formation of matairesinol by HPLC-UV/MS.

Future Directions

The study of lignan biosynthesis in Pseudolarix kaempferi is still in its infancy. Future research should focus on:

  • Transcriptome Analysis: Performing transcriptome sequencing of different tissues of P. kaempferi to identify candidate genes encoding PLR, SIRD, and other enzymes in the pathway.

  • Gene Cloning and Functional Characterization: Cloning the candidate genes and expressing the recombinant proteins to confirm their enzymatic activity and substrate specificity.

  • Quantitative Proteomics and Metabolomics: Quantifying the levels of key enzymes and metabolites in different tissues and under various environmental conditions to understand the regulation of the pathway.

  • Metabolic Engineering: Utilizing the identified genes to engineer model organisms (e.g., yeast, E. coli) or even P. kaempferi itself for the enhanced production of valuable lignans.

By pursuing these research avenues, a more complete understanding of lignan biosynthesis in Pseudolarix kaempferi can be achieved, paving the way for the sustainable production of these medicinally important compounds.

References

The Chemical Synthesis of 5-Acetoxymatairesinol Dimethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Acetoxymatairesinol dimethyl ether is a lignan (B3055560), a class of natural products that has garnered significant interest in the scientific community due to its diverse biological activities. As a derivative of matairesinol (B191791), it shares a common dibenzylbutyrolactone scaffold. The presence of the acetoxy group at the benzylic C-5 position and the methylation of the phenolic hydroxyl groups are key structural features that likely influence its pharmacological profile. This guide details a feasible synthetic strategy to obtain this molecule, providing a foundation for its further investigation in drug discovery and development.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process. The logical precursor for the final acetylation step is 5-hydroxymatairesinol dimethyl ether. The synthesis of this intermediate can be envisioned to start from a precursor that allows for the stereocontrolled formation of the dibenzylbutyrolactone core and subsequent introduction of the C-5 hydroxyl group. A plausible disconnection approach suggests a convergent synthesis involving the coupling of two appropriately substituted phenylpropane units.

Synthetic Pathway Proposed Synthetic Pathway for this compound A Precursor A (e.g., Substituted Phenylpropanoic Acid Derivative) C Dibenzylbutyrolactone Core Formation A->C B Precursor B (e.g., Substituted Benzaldehyde) B->C D Introduction of C-5 Hydroxyl Group C->D E 5-Hydroxymatairesinol D->E F Methylation of Phenolic Hydroxyls E->F G 5-Hydroxymatairesinol Dimethyl Ether F->G H Acetylation G->H I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key transformations in the proposed synthesis. These are based on established chemical literature for similar transformations.

Synthesis of a Matairesinol-Type Core

A common method for constructing the dibenzylbutyrolactone lignan core is through a Stobbe condensation followed by reduction and lactonization.

Protocol:

  • To a solution of a substituted benzaldehyde (B42025) and a succinic ester derivative in an anhydrous solvent (e.g., tert-butanol), add a strong base such as potassium tert-butoxide at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • The resulting Stobbe acid is then subjected to reduction, for example, using sodium amalgam or catalytic hydrogenation (e.g., H₂, Pd/C).

  • The reduced product is then cyclized to the lactone, often under acidic conditions (e.g., refluxing in the presence of a catalytic amount of p-toluenesulfonic acid).

  • Purify the resulting dibenzylbutyrolactone by column chromatography.

Introduction of the C-5 Hydroxyl Group

The introduction of a hydroxyl group at the benzylic C-5 position can be achieved through various methods, including stereoselective reduction of a corresponding ketone or hydroxylation of an enolate.

Protocol (Hypothetical):

  • Generate the enolate of the matairesinol dimethyl ether precursor by treating it with a strong base like lithium diisopropylamide (LDA) in anhydrous THF at low temperature (e.g., -78 °C).

  • Introduce an oxygen source, such as bubbling molecular oxygen through the solution or using an electrophilic oxygenating agent like a molybdenum peroxide reagent (e.g., MoOPH).

  • Quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) to work up the intermediate hydroperoxide.

  • Purify the resulting 5-hydroxymatairesinol dimethyl ether by column chromatography.

Methylation of Phenolic Hydroxyls

The protection of the phenolic hydroxyl groups as methyl ethers is a standard procedure in natural product synthesis.

Protocol:

  • Dissolve the phenolic precursor (e.g., 5-hydroxymatairesinol) in a suitable solvent such as acetone (B3395972) or DMF.

  • Add an excess of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.

  • Add a base, for instance, anhydrous potassium carbonate, to facilitate the reaction.

  • Heat the reaction mixture to reflux and stir for several hours until completion (monitored by TLC).

  • After cooling, filter off the base and evaporate the solvent.

  • Purify the product, 5-hydroxymatairesinol dimethyl ether, by column chromatography.

Acetylation of the Benzylic Hydroxyl Group

The final step is the acetylation of the secondary alcohol at the C-5 position.

Protocol:

  • Dissolve the 5-hydroxymatairesinol dimethyl ether (1.0 equivalent) in anhydrous pyridine.

  • Add acetic anhydride (B1165640) (1.5-2.0 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature until the starting material is fully consumed, as monitored by TLC.

  • Quench the reaction by adding methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product, this compound, by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the expected quantitative data for the key reaction steps. As a direct synthesis has not been published, the yields are based on analogous reactions reported in the literature for similar substrates.

Table 1: Summary of Reaction Conditions and Expected Yields

Reaction StepReagents and ConditionsSolventTypical Reaction TimeExpected Yield (%)
Lignan Core Formation Stobbe condensation, reduction, lactonizationVarious24-48 h50-70
C-5 Hydroxylation LDA, MoOPHTHF2-4 h40-60
Phenolic Methylation Dimethyl sulfate, K₂CO₃Acetone8-12 h>90
Final Acetylation Acetic anhydride, PyridinePyridine2-6 h>95

Table 2: Spectroscopic Data for this compound

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, ppm) Signals corresponding to aromatic protons, methoxy (B1213986) groups, the lactone ring protons, and a characteristic downfield shift for the proton at the C-5 position due to the acetoxy group. A singlet for the acetyl methyl group is also expected around 2.0-2.2 ppm.
¹³C NMR (CDCl₃, ppm) Resonances for aromatic carbons, methoxy carbons, lactone carbonyl, and other aliphatic carbons. The C-5 carbon would show a downfield shift upon acetylation.
IR (cm⁻¹) Characteristic absorptions for an ester carbonyl (around 1735-1750 cm⁻¹), a lactone carbonyl (around 1770 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular formula C₂₄H₂₈O₈.

Logical Relationships and Workflows

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Experimental Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Precursor Synthesis S2 Core Formation S1->S2 S3 Functional Group Interconversions S2->S3 S4 Final Acetylation S3->S4 P1 Extraction S4->P1 P2 Column Chromatography P1->P2 C1 NMR Spectroscopy (¹H, ¹³C) P2->C1 C2 Mass Spectrometry P2->C2 C3 IR Spectroscopy P2->C3 C4 Purity Analysis (e.g., HPLC) P2->C4

Caption: A generalized workflow from synthesis to characterization.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound. While acknowledging the absence of a dedicated published procedure, the proposed pathway is constructed from well-established and reliable chemical transformations commonly employed in lignan synthesis. The detailed protocols, expected data, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development, enabling them to pursue the synthesis and further biological evaluation of this intriguing natural product derivative. It is recommended that each step be carefully optimized and characterized to ensure the successful synthesis of the target molecule.

Spectroscopic Data and Experimental Protocols for 5-Acetoxymatairesinol Dimethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) isolated from the barks of Pseudolarix kaemp and also found in species such as Bursera graveolens.[1] Due to the limited availability of public experimental spectra, this document presents computed data alongside detailed, generalized experimental protocols for the spectroscopic analysis of this class of compounds. These protocols are intended to serve as a practical guide for researchers involved in the isolation, characterization, and development of lignans (B1203133).

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₂₄H₂₈O₈ and a molecular weight of 444.47 g/mol .[2] Its structure features a dibenzylbutyrolactone skeleton, characteristic of many bioactive lignans.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₂₈O₈PubChem[2]
Molecular Weight444.47 g/mol PubChem[2]
XLogP33.4PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count8PubChem[2]
Rotatable Bond Count8PubChem[2]
Exact Mass444.178418 g/mol PubChem[2]
Monoisotopic Mass444.178418 g/mol PubChem[2]
Topological Polar Surface Area105 ŲPubChem[2]
Heavy Atom Count32PubChem[2]

Note: The data in this table is computed and may differ from experimental values.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of lignans. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are crucial for assigning the complex proton and carbon signals.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key absorptions would be expected for the ester carbonyl group, aromatic rings, and ether linkages.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1760StrongC=O stretch (γ-lactone)
~1740StrongC=O stretch (acetate)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1250, ~1050StrongC-O stretch (ethers and ester)
~2950-2850MediumC-H stretch (aliphatic)
~3050-3000WeakC-H stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 5: Expected Mass Spectrometry (MS) Data for this compound

m/zIonPredicted Abundance
444.1784[M]⁺Low
445.1818[M+H]⁺High (in ESI)
467.1603[M+Na]⁺High (in ESI)
Other fragmentsFragment structuresVariable

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for lignans like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and assign complex signals.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet.

  • Data Processing and Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Filter the solution if necessary to remove any particulate matter.

  • Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) or direct infusion.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the compound.

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

  • Data Processing and Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to elucidate the structure of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_elucidation Structural Elucidation Sample Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Final Structure Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a purified compound.

References

An In-depth Guide to the Stereochemistry of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymatairesinol dimethyl ether is a naturally occurring lignan (B3055560) isolated from the bark of the golden larch, Pseudolarix kaempferi.[1][2] As with many natural products, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a detailed examination of the stereochemistry of this compound, presenting key data, outlining experimental context, and illustrating the relationships between its stereoisomers.

The stereochemistry of this compound is definitively established by its IUPAC name: [(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate .[3] This nomenclature precisely defines the absolute configuration at the three chiral centers, which dictates the molecule's overall shape and its interaction with biological targets.

Stereochemical Configuration

This compound possesses three stereocenters. The core of the molecule is a dibenzylbutyrolactone structure, which is common to many bioactive lignans (B1203133). The defined stereochemistry is crucial for its biological function and is designated as (3R, 4R, R).

The relationship between the different stereochemical designations can be visualized as follows:

stereochemistry cluster_lactone Butyrolactone Ring Stereocenters cluster_sidechain Exocyclic Stereocenter cluster_isomers Possible Stereoisomers C3 C3 Position C4 C4 Position C3->C4 Relative Configuration (trans) Calpha α-Carbon (Acetoxy Group) C3->Calpha Determines Overall Diastereomer C4->Calpha Determines Overall Diastereomer Natural Natural Product (3R, 4R, αR) Epimer1 C3-Epimer (3S, 4R, αR) Natural->Epimer1 Epimerization Epimer2 C4-Epimer (3R, 4S, αR) Natural->Epimer2 Epimerization Epimer3 α-Epimer (3R, 4R, αS) Natural->Epimer3 Epimerization

Caption: Logical relationship of stereocenters in this compound.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₂₄H₂₈O₈PubChem[3]
Molecular Weight 444.47 g/mol PubChem[3]
CAS Number 74892-45-8ChemFaces[4]
IUPAC Name [(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetatePubChem[3]
InChIKey CJBJCEARMFPRTA-STSQHVNTSA-NPubChem[3]
Computed XLogP3 3.4PubChem[3]
Purity (Typical) ≥98%ChemFaces[4]
Physical Description PowderChemFaces[4]

Note: Quantitative chiroptical data such as specific rotation ([α]D) and circular dichroism (CD) spectra are crucial for the experimental confirmation of stereochemistry but are not available in the cited public literature. Researchers would need to perform these measurements or consult the primary publication for these values.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively reported in readily accessible literature. However, based on general procedures for the isolation of lignans from plant material, a probable workflow can be outlined.

Isolation and Purification Workflow

The isolation of this compound from Pseudolarix kaempferi bark would typically involve solvent extraction, fractionation, and chromatographic purification.

isolation_workflow start Dried Bark of Pseudolarix kaempferi extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction concentration Concentration in vacuo extraction->concentration fractionation Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentration->fractionation chromatography1 Column Chromatography (Silica Gel) fractionation->chromatography1 chromatography2 Preparative HPLC (Reversed-Phase) chromatography1->chromatography2 final_product Pure 5-Acetoxymatairesinol Dimethyl Ether chromatography2->final_product analysis Structure Elucidation (NMR, MS, [α]D) final_product->analysis

Caption: A representative workflow for the isolation of lignans from plant material.

General Protocol for Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms and confirm the overall structure.

    • The relative stereochemistry, particularly of the butyrolactone ring protons, can often be deduced from the coupling constants (J-values) and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound.

  • Optical Rotation:

    • The specific rotation is measured using a polarimeter to determine the direction and magnitude of the rotation of plane-polarized light, which confirms the chiral nature of the molecule.

Conclusion

The stereochemistry of this compound is well-defined as (3R, 4R, R), a configuration that is critical to its identity and likely its biological activity. While detailed experimental data on its chiroptical properties are not widely published, the established IUPAC nomenclature provides an unambiguous description of its absolute configuration. The protocols for its isolation and structural elucidation follow standard practices in natural product chemistry. For drug development professionals, a thorough understanding of this stereochemistry is paramount for any further investigation into its therapeutic potential, as different stereoisomers may exhibit significantly different pharmacological and toxicological profiles. Future research should focus on the stereoselective synthesis of all possible isomers to fully elucidate the structure-activity relationships.

References

potential biological activities of dibenzylbutyrolactone lignans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Dibenzylbutyrolactone Lignans (B1203133)

Introduction

Dibenzylbutyrolactone lignans are a significant subclass of lignans, which are secondary plant metabolites derived from the oxidative dimerization of two phenylpropanoid units.[1] Widely distributed in the plant kingdom, these compounds have garnered substantial attention from the scientific community due to their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the key pharmacological properties of dibenzylbutyrolactone lignans, including their anti-inflammatory, anticancer, neuroprotective, and antiviral effects. The document details the underlying molecular mechanisms, summarizes quantitative data from various studies, outlines relevant experimental protocols, and visualizes key signaling pathways.

Anti-inflammatory Activity

Dibenzylbutyrolactone lignans exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4] Lignans such as arctigenin, arctiin, and matairesinol (B191791) have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[3]

Molecular Mechanisms

The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] In lipopolysaccharide (LPS)-stimulated macrophages, these lignans inhibit the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitor of κB (IκB).[3] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5][6]

Furthermore, dibenzylbutyrolactone lignans potently inhibit the LPS-induced activation of MAPKs, including c-Jun NH₂-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)1/2.[3][4] Arctigenin, for instance, has been shown to inhibit MAP Kinase Kinase (MKK) activities, leading to the inactivation of Activator Protein-1 (AP-1), which contributes to the inhibition of TNF-α production.[4]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of specific dibenzylbutyrolactone lignans on key inflammatory markers in LPS-stimulated RAW264.7 cells.

Lignan (B3055560)ConcentrationTargetInhibition (%)Reference
Arctiin1.0 µMiNOS Expression37.71 ± 2.86[3]
Arctigenin1.0 µMiNOS Expression32.51 ± 4.28[3]
Matairesinol10 µMiNOS Expression27.44 ± 2.65[3]
Arctiin0.1 µMCOX-2 Expression37.93 ± 7.81[3]
Arctigenin0.1 µMCOX-2 Expression26.70 ± 4.61[3]
Matairesinol1.0 µMCOX-2 Expression29.37 ± 5.21[3]
Arctiin1.0 µMNF-κB DNA Binding44.85 ± 6.67[3]
Arctigenin1.0 µMNF-κB DNA Binding44.16 ± 6.61[3]
Matairesinol10 µMNF-κB DNA Binding44.79 ± 5.62[3]
Arctiin0.1 µMIκB Phosphorylation20.58 ± 3.86[3]
Arctigenin1.0 µMIκB Phosphorylation25.99 ± 6.18[3]
Arctiin1.0 µMIKK Phosphorylation38.80 ± 6.64[3]
Matairesinol1.0 µMIKK Phosphorylation38.33 ± 6.65[3]
Arctigenin10 µMIKK Phosphorylation38.57 ± 8.14[3]

Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates IKK IKK Complex TLR4->IKK Activates MKK MKK MAP3K->MKK P MAPK MAPK (p38, JNK, ERK) MKK->MAPK P AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates IkB IκB IKK->IkB P IkB->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB NFkB_p65_p50->NFkB_p65_p50_nuc Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB Contains NFkB_IkB->NFkB_p65_p50 Releases Lignans Dibenzylbutyrolactone Lignans (Arctigenin, Arctiin) Lignans->MKK Inhibits Lignans->IKK Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Binds AP1_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of NF-κB and MAPK pathways by dibenzylbutyrolactone lignans.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the general methodology used to assess the anti-inflammatory activity of dibenzylbutyrolactone lignans in macrophage cell lines.

  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the test lignan (e.g., arctigenin, matairesinol) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Assay: The production of NO is measured in the culture supernatant using the Griess reagent assay. The absorbance is read at 540 nm.

  • Western Blot Analysis: To determine the expression levels of proteins like iNOS, COX-2, and phosphorylated forms of IKK, IκB, and MAPKs, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • NF-κB DNA Binding Assay: Nuclear extracts are prepared, and the DNA-binding activity of NF-κB is quantified using an ELISA-based kit, such as a TransAM NF-κB p65 Transcription Factor Assay Kit.

Anticancer Activity

Dibenzylbutyrolactone lignans have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[7][8][9] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy.[7][10]

Molecular Mechanisms

The anticancer activity is often mediated through the induction of programmed cell death. Lignans like hinokinin (B1212730) can induce apoptosis, characterized by chromatin condensation and nuclear fragmentation, through the activation of effector caspases such as caspase-3.[10] Other lignans, such as (-)-trachelogenin, have been shown to induce autophagic cell death. This is evidenced by cytoplasmic vacuolization and the formation of autophagosomes, a process mediated by increased activation of LC3 and altered expression of Beclin-1.[7] Some synthetic derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[8]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various dibenzylbutyrolactone lignans against different human cancer cell lines.

LignanCancer Cell LineIC₅₀ (µM)AssayReference
(-)-TrachelogeninSF-295 (Glioblastoma)0.8MTT[7]
(-)-TrachelogeninHCT-116 (Colon)3.3MTT[7]
(-)-TrachelogeninOVCAR-8 (Ovarian)4.4MTT[7]
(-)-TrachelogeninHL-60 (Leukemia)32.4MTT[7]
Canniprene BA549 (Lung)26.34SRB[11]
Canniprene BPC-3 (Prostate)33.52SRB[11]
Canniprene BMia-PaCa-2 (Pancreatic)2.5SRB[11]
HinokininHepG2 (Liver)42.8-[12]

Signaling Pathway Visualization

G cluster_intrinsic Intrinsic Pathway cluster_autophagy Autophagy Pathway Lignans Dibenzylbutyrolactone Lignans (Hinokinin, Trachelogenin) Bcl2 Bcl-2 Lignans->Bcl2 Lignans->Bcl2 Inhibits Beclin1 Beclin-1 Lignans->Beclin1 Lignans->Beclin1 Alters Expression Mito Mitochondria CytoC Cytochrome c Mito->CytoC Releases Bax Bax Bax->Mito Promotes Permeabilization Bcl2->Bax Inhibits Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Apaf1 Apaf-1 Apaf1->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome AutophagicDeath Autophagic Cell Death Autophagosome->AutophagicDeath Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Induction of Apoptosis and Autophagy by dibenzylbutyrolactone lignans.

Experimental Protocol: Cell Viability and Apoptosis Assays
  • Cell Viability (MTT Assay): Human cancer cell lines (e.g., HCT-116, SF-295) are seeded in 96-well plates.[7] After 24 hours, cells are treated with various concentrations of the lignan for a specified duration (e.g., 72 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at ~570 nm to determine cell viability.[13] The IC₅₀ value is calculated from the dose-response curve.

  • Apoptosis Detection (Hoechst Staining): Cells are treated with the lignan, harvested, and fixed. They are then stained with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic cells are identified by condensed chromatin and fragmented nuclei under a fluorescence microscope.[10]

  • Caspase Activity Assay: Cell lysates from treated and untreated cells are incubated with a caspase-3-specific substrate conjugated to a colorimetric or fluorescent reporter. The activity is measured by reading the absorbance or fluorescence, which is proportional to the amount of cleaved substrate.[10]

Neuroprotective Activity

Several dibenzylbutyrolactone lignans, including arctigenin, matairesinol, and their glycosides, exhibit significant neuroprotective activities.[2][14] They have been shown to protect neuronal cells from excitotoxicity induced by agents like glutamate (B1630785).[14]

Molecular Mechanisms

The neuroprotective effects are attributed to several mechanisms. Arctigenin and trachelogenin (B1215078) have been suggested to act via the inhibition of AMPA and kainate (KA) type glutamate receptors in the brain.[2] Additionally, the antioxidant properties of these lignans may contribute to their neuroprotective effects against oxidative stress.[15] Cubebin, for example, can restore levels of malondialdehyde (MDA), a marker of lipid peroxidation, in scopolamine-induced models of oxidative stress.[15] It also acts as an acetylcholinesterase (AChE) inhibitor, suggesting a role in modulating cholinergic neurotransmission.[15]

Quantitative Data: Neuroprotection Against Glutamate Toxicity

Lignans isolated from Torreya nucifera showed significant protection of primary rat cortical cells against glutamate-induced toxicity.

LignanEffective Concentration Range (µM)Reference
(-)-Arctigenin0.01 - 10.0[14][16]
(-)-Traxillagenin0.01 - 10.0[14][16]
Arctiin0.01 - 10.0[14][16]
Traxillaside0.01 - 10.0[14][16]
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
  • Primary Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of rat embryos. Cells are plated on poly-L-lysine-coated plates and maintained in a suitable neurobasal medium.

  • Toxicity Induction: After several days in culture, the neurons are exposed to a toxic concentration of L-glutamate (e.g., 250 µM) for a short duration (e.g., 10-15 minutes).

  • Lignan Treatment: The test lignans are added to the culture medium either as a pre-treatment before glutamate exposure or concurrently.

  • Assessment of Neuroprotection: Cell viability is assessed 24 hours later using a quantitative method, such as the LDH (lactate dehydrogenase) release assay or the MTT assay. A reduction in LDH release or an increase in MTT reduction in lignan-treated cells compared to glutamate-only controls indicates neuroprotection.[10]

Antiviral Activity

Dibenzylbutyrolactone lignans have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[17][18][19]

Molecular Mechanisms

The precise antiviral mechanisms are still under investigation, but studies suggest that these compounds can inhibit viral replication at non-cytotoxic concentrations.[17][20] The structure-activity relationship appears to be crucial, with specific substitutions on the aromatic rings and the stereochemistry of the lactone ring influencing the potency.

Quantitative Data: Anti-HIV Activity

The following table shows the anti-HIV-1 activity of several dibenzylbutyrolactone lignans.

LignanEC₅₀ (µg/mL)EC₅₀ (µM)Therapeutic Index (TI)Reference
Compound 12.2-9.1[17]
Compound 20.16-5.0[17]
Phenaxolactone-3.037.3[18][21]
*Note: Specific structures for Compounds 1 and 2 are detailed in the cited reference.

Experimental Workflow Visualization

G A 1. Cell Culture (e.g., H9 or C8166 cells) B 2. HIV-1 Infection A->B C 3. Treatment (Add varying concentrations of lignans) B->C D 4. Incubation (3-5 days) C->D E 5. Assess Viral Replication (e.g., p24 antigen ELISA or syncytia formation count) D->E F 6. Assess Cytotoxicity (e.g., MTT assay on uninfected cells) D->F G 7. Data Analysis (Calculate EC50 and CC50 to determine Therapeutic Index) E->G F->G

References

In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific preliminary cytotoxicity data for 5-Acetoxymatairesinol dimethyl ether is not publicly available. This guide therefore provides a comprehensive framework and standardized protocols for conducting such a screening, based on established methodologies in the field of in vitro toxicology. The data presented herein is illustrative and should be treated as a template for reporting actual experimental findings.

Introduction

This compound is a lignan (B3055560) that can be isolated from the bark of Pseudolarix kaempferi.[1][2] Lignans as a class of compounds have attracted interest for their potential pharmacological activities, including anticancer properties. A crucial first step in evaluating the therapeutic potential of any new compound is the assessment of its cytotoxicity. This technical guide outlines a systematic approach to the preliminary cytotoxicity screening of this compound, providing detailed experimental protocols and frameworks for data presentation and visualization.

The primary objective of a preliminary cytotoxicity screen is to determine the concentration range at which a compound elicits a toxic response in cultured cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Data Presentation

Quantitative data from cytotoxicity assays should be systematically organized to facilitate comparison and interpretation. The following table is a template illustrating how to present such data.

Table 1: Illustrative Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Maximum Inhibition (%)
MCF-7 (Human Breast Adenocarcinoma)MTT48[Insert Value][Insert Value]
A549 (Human Lung Carcinoma)Resazurin (B115843)48[Insert Value][Insert Value]
HepG2 (Human Liver Carcinoma)MTT48[Insert Value][Insert Value]
HCT116 (Human Colon Carcinoma)Resazurin48[Insert Value][Insert Value]
BJ (Human Foreskin Fibroblast)MTT48[Insert Value][Insert Value]

Note: This table is a template. Actual values would be derived from experimental data.

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used for cytotoxicity screening: the MTT and Resazurin assays. These assays are reliable, sensitive, and suitable for high-throughput screening.[3][4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][7][8]

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, until purple formazan crystals are visible.[2][5][7]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[2][5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Resazurin (AlamarBlue) Assay

The resazurin assay also measures cell viability by quantifying metabolic activity.[1][3][4] In living cells, reductases convert the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin.[1][4]

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • Resazurin solution (commercially available or prepared at 0.15 mg/mL in sterile PBS)

  • 96-well opaque-walled sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate fluorometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium as described for the MTT assay. Replace the medium in the wells with 100 µL of the compound dilutions. Include appropriate controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[5][9]

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[5][9][10] The optimal incubation time should be determined for each cell line.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9][10]

  • Data Analysis: Subtract the background fluorescence from the blank control wells. Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizations

Diagrams are essential for visualizing experimental processes and potential mechanisms of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution (this compound in DMSO) Serial_Dilution Prepare Serial Dilutions in Culture Medium Compound_Prep->Serial_Dilution Treatment Treat Cells with Compound (Various Concentrations) Serial_Dilution->Treatment Cell_Culture Maintain Cell Lines (e.g., MCF-7, A549) Cell_Seeding Seed Cells in 96-Well Plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Incubate_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubate_24h Incubate_24h->Treatment Incubate_48h Incubate for 48h (Exposure) Treatment->Incubate_48h Add_Reagent Add Viability Reagent (MTT or Resazurin) Incubate_48h->Add_Reagent Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Read_Plate Measure Absorbance/Fluorescence (Plate Reader) Incubate_Reagent->Read_Plate Calc_Viability Calculate % Cell Viability Read_Plate->Calc_Viability Plot_Data Plot Dose-Response Curve Calc_Viability->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: Experimental workflow for in vitro cytotoxicity screening.

Hypothetical Signaling Pathway for Cytotoxicity

Should this compound exhibit significant cytotoxicity, further studies would be required to elucidate its mechanism of action. Many cytotoxic compounds induce apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated.

G Compound 5-Acetoxymatairesinol dimethyl ether Cell_Stress Cellular Stress (e.g., DNA Damage) Compound->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Conclusion

This technical guide provides a robust framework for conducting the preliminary cytotoxicity screening of this compound. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for the subsequent stages of drug development. The illustrative data tables and diagrams offer a clear structure for reporting and visualizing the experimental findings. Future work should focus on performing these experiments to generate specific data for the compound and, if cytotoxic activity is observed, to explore the underlying molecular mechanisms.

References

In Silico Target Prediction of 5-Acetoxymatairesinol Dimethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) derived from the plant Pseudolarix kaempferi, presents a compelling case for further investigation as a potential therapeutic agent. While direct in silico and experimental data for this specific compound remain limited, analysis of its parent compound, Matairesinol, and extracts from its source plant reveals a strong potential for interaction with key signaling pathways implicated in cancer and inflammation. This technical guide synthesizes the available predictive and experimental data to provide a comprehensive overview of the likely biological targets of this compound, offering a roadmap for future research and drug development.

Predicted Biological Targets of the Core Moiety: Mataresinol

Due to the structural similarity, the biological targets of Matairesinol are highly indicative of the potential targets for this compound. In silico and experimental studies on Matairesinol have identified several key protein targets and signaling pathways.

Network Pharmacology Insights into Metastatic Prostate Cancer

A comprehensive network pharmacology study on Matairesinol identified a panel of 11 hub targets with significant implications in metastatic prostate cancer. These targets are central to cellular processes such as proliferation, invasion, and angiogenesis. The study also highlighted the modulatory potential of Matairesinol on the PI3K-Akt and MAPK signaling pathways, two critical cascades in cancer progression.

The identified hub targets include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Protein Kinase B (AKT1)

  • Erb-B2 Receptor Tyrosine Kinase 2 (ERBB2)

  • Hepatocyte Growth Factor Receptor (MET)

  • Insulin-like Growth Factor 1 (IGF1)

  • Caspase-3 (CASP3)

  • Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1)

  • Hypoxia-inducible Factor 1-alpha (HIF1A)

  • Matrix Metallopeptidase 2 (MMP2)

  • Hepatocyte Growth Factor (HGF)

  • Matrix Metallopeptidase 9 (MMP9)

Targets in Non-Small Cell Lung Carcinoma

An in silico molecular docking study of Matairesinol against targets in non-small cell lung carcinoma provided preliminary quantitative data on its binding potential.

Other Identified Targets

Further studies have identified additional targets for Matairesinol:

  • Sex Hormone-Binding Globulin (SHBG): Matairesinol has been shown to interact with SHBG, with a reported IC50 of 0.3 µM.

  • Dehydrogenase/Reducer SDR Family Member 4 Like 2 (DHRS4L2): This protein has been identified as a potential target.

  • Adiponectin Receptor 1 (AdipoR1): Matairesinol has been identified as an agonist of this receptor, which is involved in metabolic regulation.

Potential Targets from the Source Plant: Pseudolarix kaempferi

An ethanol (B145695) extract of Pseudolarix kaempferi, the natural source of this compound, has demonstrated pro-apoptotic effects in mucoepidermoid carcinoma cells through the inhibition of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein. This suggests that compounds within the extract, potentially including this compound, may target the intrinsic apoptosis pathway.

Data Summary

The following table summarizes the quantitative data gathered from the in silico and experimental studies on Matairesinol.

TargetCompoundAssay TypeValueDisease Context
SHBGMatairesinolInhibition AssayIC50: 0.3 µMProstate Cancer
EGFRMatairesinolMolecular Docking-40.8 kcal/molNon-Small Cell Lung Carcinoma
VEGFR2MatairesinolMolecular Docking-44.2 kcal/molNon-Small Cell Lung Carcinoma
HIF1-αMatairesinolMolecular Docking-30.9 kcal/molNon-Small Cell Lung Carcinoma

Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway Involvement

The predicted targets of Matairesinol strongly suggest its involvement in the PI3K-Akt and MAPK signaling pathways, both of which are crucial in cell survival, proliferation, and metastasis.

PI3K_Akt_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt TF Transcription Factors Akt->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Matairesinol Matairesinol Matairesinol->RTK Matairesinol->PI3K Matairesinol->Akt Matairesinol->RAF Matairesinol->MEK Matairesinol->ERK Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis TF->Cell Proliferation, Survival, Metastasis

Caption: Predicted inhibition of PI3K-Akt and MAPK pathways by Matairesinol.
General Workflow for In Silico Target Prediction and Validation

The process of identifying and validating potential drug targets using computational methods follows a structured workflow.

in_silico_workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation compound Compound Structure (5-Acetoxymatairesinol dimethyl ether) databases Target Prediction Databases (e.g., SwissTargetPrediction, PharmMapper) compound->databases docking Molecular Docking databases->docking md_sim Molecular Dynamics Simulation docking->md_sim predicted_targets Predicted Targets & Pathways md_sim->predicted_targets binding_assays Binding Assays (e.g., SPR, ITC) predicted_targets->binding_assays enzyme_assays Enzyme Inhibition Assays predicted_targets->enzyme_assays cell_based_assays Cell-based Assays (e.g., Proliferation, Apoptosis) predicted_targets->cell_based_assays validated_targets Validated Targets binding_assays->validated_targets enzyme_assays->validated_targets cell_based_assays->validated_targets

Caption: General workflow for target prediction and validation.

Detailed Methodologies

Network Pharmacology Protocol for Matairesinol Target Prediction
  • Compound Target Fishing: The 2D structure of Matairesinol is used as a query in multiple target prediction databases (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to identify potential protein targets.

  • Disease-Associated Gene Collection: Genes associated with the disease of interest (e.g., metastatic prostate cancer) are collected from databases such as GeneCards and OMIM.

  • Protein-Protein Interaction (PPI) Network Construction: The common targets between the compound and the disease are identified. A PPI network is then constructed using a tool like STRING to visualize the interactions between these common targets.

  • Hub Gene Identification and Pathway Analysis: Topological analysis of the PPI network is performed to identify hub genes (highly connected nodes). Functional enrichment analysis (Gene Ontology and KEGG pathways) is then conducted on these hub genes to elucidate the underlying biological mechanisms.

  • Molecular Docking: The binding modes and affinities of the compound with the identified hub targets are predicted using molecular docking software (e.g., AutoDock, Glide).

  • Experimental Validation: The in silico predictions are validated through in vitro and/or in vivo experiments, such as cell viability assays, western blotting to measure protein expression, and qPCR for gene expression analysis.

Mcl-1 Inhibition Assay Protocol
  • Cell Culture: Human mucoepidermoid carcinoma cells (or other relevant cancer cell lines) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., Pseudolarix kaempferi extract or isolated compounds) for a specified duration.

  • Cell Viability Assay: The effect of the compound on cell viability is assessed using methods like the MTT or XTT assay.

  • Apoptosis Assay: The induction of apoptosis is measured using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting caspase activation.

  • Western Blotting: The expression levels of Mcl-1 and other apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP) are determined by western blotting to confirm the mechanism of action.

Conclusion and Future Directions

The compiled data strongly suggests that this compound is a promising candidate for further investigation, with a high likelihood of targeting key proteins in cancer and inflammatory pathways. The predicted interactions with the PI3K-Akt and MAPK signaling cascades, as well as with specific targets like SHBG and Mcl-1, provide a solid foundation for future research.

To advance the development of this compound, the following steps are recommended:

  • In Silico Studies: Conduct dedicated molecular docking and dynamics simulations for this compound against the identified targets of Matairesinol to predict its specific binding affinities and modes of interaction.

  • Experimental Validation: Synthesize or isolate pure this compound and perform in vitro binding and enzymatic assays against the predicted targets to confirm the in silico findings.

  • Cell-Based Assays: Evaluate the efficacy of this compound in relevant cancer and inflammatory cell models to determine its functional effects on the identified signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: Assess the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of the compound to evaluate its drug-likeness and potential for in vivo studies.

By following this structured approach, the therapeutic potential of this compound can be systematically explored, paving the way for its potential development as a novel therapeutic agent.

Methodological & Application

Protocol for the Preparation of 5-Acetoxymatairesinol Dimethyl Ether Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of 5-Acetoxymatairesinol dimethyl ether in dimethyl sulfoxide (B87167) (DMSO). The information is intended to guide researchers in preparing stock solutions for various in-vitro and in-vivo experimental applications, ensuring compound integrity and experimental reproducibility.

Introduction

This compound is a lignan (B3055560) compound with potential applications in pharmacological research. Proper dissolution and storage are critical for maintaining its chemical stability and ensuring accurate experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic molecules for biological assays. This protocol outlines the recommended procedure for preparing solutions of this compound in DMSO, along with best practices for handling and storage.

Compound Information

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₄H₂₈O₈[1]
Molecular Weight 444.5 g/mol [1]
Appearance Solid (powder)
Solubility Soluble in DMSO, Chloroform, Acetone[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Equilibration: Allow the vial containing this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.445 mg of the compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For a 10 mM solution with 4.445 mg of the compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortexing: Cap the tube tightly and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 10-15 minutes.

    • Gentle Warming (Optional): If sonication is not sufficient, the solution can be gently warmed in a 37°C water bath for 5-10 minutes with intermittent vortexing. Avoid excessive heat to prevent potential degradation.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use or storage.

  • Aliquoting and Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed, sterile tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination and moisture absorption.

    • Store the aliquots at -20°C or -80°C. Under these conditions, the solution should be stable for up to 6 months. For storage at -20°C for longer than one month, it is advisable to re-test the solution's efficacy.

Working Solution Preparation for Cell-Based Assays

For cell culture experiments, the DMSO concentration in the final medium should be kept to a minimum to avoid cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended, although some cell lines may tolerate up to 0.5%.

Procedure:

  • Serial Dilutions: It is best practice to perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous cell culture medium. This gradual change in solvent polarity helps to prevent the compound from precipitating out of solution.

  • Final Dilution: Add the final diluted DMSO solution to the pre-warmed cell culture medium and mix gently.

  • Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental samples.

Stability and Handling Considerations

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can affect the solubility of compounds and may promote the hydrolysis of labile functional groups, such as the acetoxy group in this compound. Therefore, it is crucial to use anhydrous DMSO and to handle it in a way that minimizes exposure to moisture.

  • Compound Stability: While many compounds are stable in DMSO for extended periods when stored properly, the stability of this compound, particularly the acetoxy group, has not been definitively reported. Ester hydrolysis can be catalyzed by water, especially under non-neutral pH conditions. To ensure the integrity of the compound, it is recommended to prepare fresh stock solutions and use them within a reasonable timeframe. Long-term storage should be at low temperatures in tightly sealed containers.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation. Aliquoting the stock solution is the best way to mitigate this.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution and its subsequent dilution for use in cell culture.

Dissolution_Protocol cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation cluster_key Key Considerations weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve store 4. Aliquot & Store (-20°C / -80°C) dissolve->store serial_dilute 5. Serial Dilution in DMSO store->serial_dilute final_dilute 6. Final Dilution in Medium serial_dilute->final_dilute cell_assay 7. Add to Cells (<0.1% DMSO) final_dilute->cell_assay anhydrous Use Anhydrous DMSO avoid_freeze_thaw Avoid Freeze-Thaw vehicle_control Include Vehicle Control

References

Application Note: Quantification of 5-Acetoxymatairesinol Dimethyl Ether using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) with potential pharmacological applications. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in various sample matrices, including plant extracts and in-process drug manufacturing samples. The provided experimental protocols cover sample preparation, HPLC analysis, and data processing.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, recognized for their diverse biological activities.[1][2] this compound, a derivative of the lignan matairesinol, has been isolated from sources such as the bark of Pseudolarix kaempferi.[3] Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of lignans due to its high resolution, sensitivity, and reproducibility.[4][5] This application note presents a detailed protocol for the quantification of this compound using HPLC with UV detection.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₂₈O₈[6]
Molecular Weight 444.47 g/mol [6]
CAS Number 74892-45-8[6]
Appearance White to off-white solid
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.
UV Maximum (λmax) Approximately 280 nm (estimated based on the phenolic structure)

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or Acetic Acid, HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sample matrix (e.g., dried plant material, in-process sample)

  • Syringe filters (0.45 µm, PTFE or other suitable material)

Equipment
  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

  • pH meter

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of this compound from a plant matrix. The efficiency of the extraction may need to be optimized for specific plant materials.

  • Drying and Grinding: Dry the plant material at a temperature below 60°C to prevent degradation of the analyte.[7] Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

HPLC Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 280 nm

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
25.03070
30.03070
30.17030
35.07030
Standard Preparation and Calibration Curve
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid). A typical concentration range for the calibration curve would be 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows. The values presented are representative for lignan analysis and should be determined experimentally for this specific method.

ParameterResult
Retention Time (min) ~15 - 20 (To be determined experimentally)
Linearity (r²) ≥ 0.999
Linear Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.5
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway (Placeholder)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a placeholder diagram illustrating a hypothetical downstream effect of the quantified compound is provided below. Lignans are known to interact with various cellular pathways, including those related to estrogen signaling and antioxidant response.

hypothetical_signaling_pathway compound 5-Acetoxymatairesinol Dimethyl Ether receptor Cellular Receptor compound->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Antioxidant Effect) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The method is suitable for use in quality control, pharmacokinetic studies, and other research applications where accurate measurement of this lignan is required. Adherence to the detailed protocols will ensure high-quality data for researchers, scientists, and drug development professionals.

References

Application Note & Protocol: Cell-Based Assays for Evaluating the Efficacy of 5-Acetoxymatairesinol dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetoxymatairesinol dimethyl ether is a lignan (B3055560) compound that can be isolated from the barks of Pseudolarix kaempferi.[1] Lignans are a class of polyphenols that have garnered significant interest in drug discovery for their potential therapeutic properties, including anti-cancer, antioxidant, and anti-inflammatory effects. This document provides detailed protocols for cell-based assays to investigate the cytotoxic and apoptotic effects of this compound on cancer cells. The following protocols describe the use of the MTT assay to assess cell viability and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.

Core Applications:

  • Screening for anti-proliferative activity.

  • Determining the IC50 (half-maximal inhibitory concentration) value.

  • Elucidating the mechanism of cell death (apoptosis vs. necrosis).

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[2][4] The intensity of the purple color is directly proportional to the number of living cells.[3]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, or A549)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Incubation: Incubate the plate for 4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.[6]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[3]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[8]

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 3.9
2528.4 ± 4.8
5015.1 ± 2.7
1005.6 ± 1.9

IC50 Value: Approximately 10 µM

Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V/PI Assay)

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
10 µM Compound48.7 ± 3.535.1 ± 2.916.2 ± 1.8
25 µM Compound25.4 ± 2.848.9 ± 4.125.7 ± 3.3

Visualizations

G Figure 1: Hypothetical Signaling Pathway for Apoptosis Induction cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Cytoplasm Compound Compound Receptor Receptor Compound->Receptor Caspase-8 Caspase-8 Receptor->Caspase-8 Bid Bid Caspase-8->Bid tBid tBid Bid->tBid Bax/Bak Bax/Bak tBid->Bax/Bak Cytochrome_c Cytochrome_c Bax/Bak->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

G Figure 2: Experimental Workflow for MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H

Caption: Experimental workflow for the MTT cell viability assay.

G Figure 3: Gating Strategy for Apoptosis Analysis cluster_0 Flow Cytometry Data a Annexin V-/PI- (Live Cells) b Annexin V+/PI- (Early Apoptosis) c Annexin V+/PI+ (Late Apoptosis/Necrosis) d Annexin V-/PI+ (Necrotic Cells) placeholder placeholder2 X Annexin V-FITC --> X->placeholder Y Propidium Iodide --> Y->placeholder2

Caption: Gating strategy for distinguishing cell populations.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymatairesinol dimethyl ether is a lignan (B3055560) compound that can be isolated from the barks of Pseudolarix kaempferi[1]. Lignans (B1203133) as a class of natural products have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. Structurally related compounds and other natural products with dimethyl ether moieties have shown potential in modulating key signaling pathways implicated in disease[2][3][4].

These application notes provide a comprehensive framework for the initial in vitro screening and mechanistic evaluation of this compound. The following protocols are designed to assess its potential cytotoxic, anti-proliferative, and anti-inflammatory effects, and to begin elucidation of its mechanism of action.

Hypothesis

Based on the activities of structurally related lignans and other dimethyl ether-containing natural products, it is hypothesized that this compound possesses anticancer and/or anti-inflammatory properties. These effects are likely mediated through the modulation of key cellular signaling pathways such as NF-κB or MAPK, which are central to inflammation and cancer progression.

Experimental Design Workflow

The overall experimental workflow is designed to first establish a safe dose range and then to investigate the specific biological activities and underlying mechanisms.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Activity Assessment cluster_phase3 Phase 3: Mechanism of Action A Compound Preparation (this compound) B Cell Line Selection (e.g., MCF-7, RAW 264.7) A->B C Cytotoxicity Assay (MTT) (Determine IC50 and safe concentrations) B->C D Anti-Proliferation Assay (BrdU Incorporation) C->D Use concentrations ≤ IC50 E Apoptosis Assay (Annexin V/PI Staining) C->E Use concentrations ≤ IC50 F Anti-inflammatory Assay (Nitric Oxide Measurement) C->F Use non-toxic concentrations G Western Blot Analysis (NF-κB, MAPK pathways) D->G E->G H qPCR Analysis (Gene expression of inflammatory mediators) F->H

Caption: Experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on selected cell lines and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Human breast cancer cell line (e.g., MCF-7) or murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat cells with the compound at concentrations around its IC50 value (e.g., ½ x IC50, 1 x IC50, 2 x IC50) for 24 hours. A vehicle control should be included.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • This compound

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell Line IC50 (µM) after 48h exposure
MCF-7 [Insert Value]

| RAW 264.7 | [Insert Value] |

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells

Treatment Group % Early Apoptotic Cells % Late Apoptotic Cells
Vehicle Control [Insert Value] [Insert Value]
Compound (½ x IC50) [Insert Value] [Insert Value]
Compound (1 x IC50) [Insert Value] [Insert Value]

| Compound (2 x IC50) | [Insert Value] | [Insert Value] |

Table 3: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

Treatment Group Nitrite Concentration (µM) % Inhibition
Control (no LPS) [Insert Value] -
LPS (1 µg/mL) [Insert Value] 0%
LPS + Compound (X µM) [Insert Value] [Insert Value]

| LPS + Compound (Y µM) | [Insert Value] | [Insert Value] |

Proposed Signaling Pathway for Investigation

A potential mechanism of action for the anti-inflammatory effects of this compound could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound 5-Acetoxymatairesinol dimethyl ether Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription LPS LPS LPS->TLR4

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This proposed pathway can be investigated using Western blot to analyze the phosphorylation of IKK and IκBα, and the nuclear translocation of NF-κB p65. Further, qPCR can be used to measure the mRNA expression levels of downstream target genes like iNOS, COX-2, and TNF-α. This comprehensive approach will provide valuable insights into the therapeutic potential and mechanism of action of this compound.

References

Application Notes and Protocols for 5-Acetoxymatairesinol Dimethyl Ether as a Putative Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available as of December 2025 does not contain specific data on the use of 5-Acetoxymatairesinol dimethyl ether as a signaling inhibitor. The following application notes and protocols are extrapolated from research on its parent compound, matairesinol (B191791), and general principles of signaling research. Researchers should use this information as a starting point and are strongly encouraged to perform their own comprehensive dose-response and pathway-specific validation experiments.

Introduction

This compound is a derivative of the lignan (B3055560) matairesinol. Lignans are a class of phytoestrogens known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Research on matairesinol has indicated its potential to modulate key cellular signaling pathways implicated in cell proliferation, survival, and differentiation. These pathways include the Wnt/β-catenin and MAPK/ERK signaling cascades. Therefore, it is hypothesized that this compound may exhibit similar or enhanced activity as a signaling inhibitor.

These application notes provide an overview of the potential applications of this compound in signaling research and detailed protocols for its investigation.

Data Presentation

The following tables summarize the potential biological activities and suggested starting concentrations for in vitro experiments based on studies of the related compound, matairesinol.

Table 1: Potential Inhibitory Activity of Matairesinol Derivatives on Signaling Pathways

Signaling PathwayKey Protein TargetsPotential EffectReference Cell Lines
Wnt/β-cateninβ-catenin, TCF/LEFInhibition of transcriptional activitySW480 (colon cancer)
MAPK/ERKp38, ERK1/2Modulation of phosphorylationBMMs (bone marrow macrophages)
AKTAKTModulation of phosphorylationPANC-1, MIA PaCa-2 (pancreatic cancer)

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell TypeRecommended Concentration RangeIncubation Time
Cell Viability (MTT/XTT)Cancer cell lines (e.g., SW480, PANC-1)1 µM - 100 µM24 - 72 hours
Western BlotVarious10 µM - 50 µM6 - 24 hours
Reporter Gene AssayTransfected HEK293T or cancer cell lines1 µM - 50 µM24 - 48 hours
ImmunofluorescenceAdherent cell lines10 µM - 50 µM12 - 24 hours

Mandatory Visualizations

Signaling_Pathway_Wnt cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin P APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor 5-Acetoxymatairesinol dimethyl ether Inhibitor->Beta_Catenin ?

Caption: Putative inhibition of the Wnt/β-catenin signaling pathway.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Transfection Reporter Plasmid Transfection Start->Transfection Cell_Viability Cell Viability Assay (MTT/XTT) Treatment->Cell_Viability Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Reporter_Assay Reporter Gene Assay (Luciferase) Treatment->Reporter_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot Western Blot Analysis (p-ERK, β-catenin, etc.) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis qPCR RT-qPCR (Target Gene Expression) RNA_Extraction->qPCR qPCR->Data_Analysis Transfection->Treatment Reporter_Assay->Data_Analysis

Caption: General experimental workflow for evaluating signaling inhibition.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Compound Handling: this compound is expected to be a solid. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Solvent Selection: Due to its predicted hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.

  • Stock Solution Preparation:

    • Aseptically weigh out a precise amount of this compound (e.g., 5 mg).

    • Dissolve in an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-phospho-ERK, anti-total-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: TCF/LEF Reporter Assay for Wnt/β-catenin Signaling

This protocol is to quantitatively measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Seeding and Transfection:

    • Seed HEK293T or a relevant cancer cell line in a 24-well plate.

    • When the cells reach 60-70% confluency, co-transfect them with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • If the cell line has low endogenous Wnt activity, stimulate the pathway with Wnt3a conditioned medium or a GSK-3β inhibitor (e.g., CHIR99021) in the presence or absence of the test compound.

    • Incubate for an additional 24-48 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

    • Calculate the fold change in reporter activity relative to the vehicle control.

Application Notes and Protocols for 5-Acetoxymatairesinol Dimethyl Ether in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymatairesinol dimethyl ether is a lignan (B3055560), a class of polyphenolic compounds found in plants. Lignans (B1203133) and their derivatives have garnered significant interest in cancer research due to their potential antioxidant, anti-inflammatory, and antitumor activities.[1] While extensive research exists for related lignans like matairesinol, specific studies on this compound in cancer cell lines are limited in publicly available literature. These application notes, therefore, provide a general framework based on the known activities of closely related lignans and standard protocols for evaluating novel compounds in cancer cell line studies.

General Anticancer Potential of Related Lignans

Lignans, as a class, have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[2] Studies on the related compound, matairesinol, have demonstrated its ability to inhibit cell proliferation and induce apoptosis in pancreatic cancer cell lines.[3][4][5] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[5]

Disclaimer: The following data and protocols are based on studies of related lignan compounds, primarily matairesinol. These should serve as a guide for designing experiments for this compound, and specific results may vary.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

Due to the absence of specific published data for this compound, the following table presents hypothetical IC50 values to illustrate how such data would be presented. Researchers would need to generate this data experimentally.

Cell LineCancer TypeHypothetical IC50 (µM) for this compound
MCF-7Breast CancerData not available
PC-3Prostate CancerData not available
HCT116Colon CancerData not available
A549Lung CancerData not available
PANC-1Pancreatic CancerData not available

Key Signaling Pathways (Based on Related Lignans)

Research on lignans suggests their involvement in modulating several critical signaling pathways in cancer cells.[1][6] These pathways represent potential targets for this compound.

Signaling_Pathways Lignan Lignans (e.g., Matairesinol) ROS ↑ Reactive Oxygen Species (ROS) Lignan->ROS induces CellCycle Cell Cycle Arrest Lignan->CellCycle induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation CellCycle->Proliferation MTT_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze Western_Blot_Workflow treat Treat cells with compound lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to a membrane separate->transfer block Block membrane to prevent non-specific binding transfer->block primary Incubate with primary antibody block->primary secondary Incubate with HRP-conjugated secondary antibody primary->secondary detect Detect signal using chemiluminescence secondary->detect

References

Application Notes & Protocols for the Isolation of 5-Acetoxymatairesinol Dimethyl Ether from Pseudolarix kaempferi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetoxymatairesinol dimethyl ether is a lignan (B3055560) compound that has been identified in the bark of the golden larch, Pseudolarix kaempferi[1]. Lignans (B1203133) are a class of polyphenolic compounds with a wide range of reported biological activities, making them of interest for pharmaceutical research and development. This document provides a detailed protocol for the isolation and purification of this compound from the bark of Pseudolarix kaempferi, based on established methodologies for lignan extraction and separation[2][3][4][5]. The protocol is designed to be a comprehensive guide for researchers, from sample preparation to the acquisition of the pure compound.

Data Presentation

The following table should be used to record quantitative data throughout the isolation process. This will allow for the tracking of extraction efficiency and purification yields.

Parameter Value Units Notes
Starting Plant Material gDry weight of Pseudolarix kaempferi bark powder.
Crude Hexane (B92381) Extract gYield after initial defatting step.
Crude Ethanolic Extract gYield after lignan extraction.
Fraction X (from Flash Chromatography) gYield of the fraction containing the target compound.
Pure this compound mgFinal yield of the purified compound.
Purity (by HPLC) %Purity of the final compound as determined by HPLC analysis.
Molecular Formula C₂₄H₂₈O₈[6]
Molecular Weight 444.47 g/mol [6]

Experimental Protocols

This protocol is divided into four main stages: sample preparation, extraction, chromatographic separation and purification, and compound characterization.

1. Sample Preparation

  • Objective: To prepare the plant material for efficient extraction.

  • Materials:

    • Bark of Pseudolarix kaempferi

    • Grinder or mill

    • Sieves of appropriate mesh size

  • Protocol:

    • Air-dry the bark of Pseudolarix kaempferi in a well-ventilated area, protected from direct sunlight, until constant weight is achieved.

    • Grind the dried bark into a fine powder using a mechanical grinder or mill.

    • Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).

    • Store the powdered bark in an airtight container in a cool, dark, and dry place to prevent degradation of the bioactive compounds.

2. Extraction

  • Objective: To extract the lignans from the prepared plant material. This protocol employs a sequential extraction method to first remove non-polar compounds (defatting) and then extract the lignans.

  • Materials:

    • Powdered Pseudolarix kaempferi bark

    • n-Hexane

    • 95% Ethanol (B145695)

    • Soxhlet apparatus or large glass flasks for maceration

    • Rotary evaporator

  • Protocol:

    • Defatting:

      • Place the powdered bark in the thimble of a Soxhlet apparatus and extract with n-hexane for 8-12 hours to remove lipids and other non-polar constituents.

      • Alternatively, macerate the powder in n-hexane (1:10 w/v) at room temperature for 24 hours with occasional shaking, then filter. Repeat this process twice.

      • Discard the n-hexane extract (or save for other studies).

      • Air-dry the defatted bark powder to remove any residual n-hexane.

    • Lignan Extraction:

      • Extract the defatted bark powder with 95% ethanol using a Soxhlet apparatus for 12-24 hours.

      • Alternatively, macerate the defatted powder in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional shaking. Filter and repeat the extraction twice.

      • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

3. Chromatographic Separation and Purification

  • Objective: To isolate this compound from the crude extract. This involves a two-step chromatographic process: flash chromatography for initial fractionation followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Materials:

    • Crude ethanolic extract

    • Silica (B1680970) gel (for flash chromatography, 200-300 mesh)

    • Solvents for flash chromatography (e.g., a gradient of hexane and ethyl acetate)

    • Preparative HPLC system with a C18 column

    • Solvents for HPLC (e.g., methanol (B129727) and water, or acetonitrile (B52724) and water)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber and UV lamp

  • Protocol:

    • Flash Chromatography:

      • Dissolve a portion of the crude ethanolic extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

      • Dry-load the extract onto a small amount of silica gel.

      • Pack a glass column with silica gel slurried in the initial mobile phase (e.g., n-hexane).

      • Carefully add the dry-loaded sample to the top of the column.

      • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

      • Collect fractions of a fixed volume (e.g., 20 mL).

      • Monitor the fractions by TLC, visualizing the spots under a UV lamp. Pool the fractions that contain the compound of interest based on their TLC profiles.

    • Preparative HPLC:

      • Concentrate the pooled fractions containing the target compound.

      • Dissolve the concentrated fraction in the HPLC mobile phase.

      • Purify the compound using a preparative HPLC system with a C18 column. An isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is commonly used for lignan separation.

      • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm or 280 nm).

      • Collect the peak corresponding to this compound.

      • Evaporate the solvent from the collected fraction to obtain the pure compound.

4. Compound Characterization

  • Objective: To confirm the identity and purity of the isolated compound.

  • Methods:

    • Purity Assessment: Analyze the purified compound by analytical HPLC. A single sharp peak indicates high purity.

    • Structural Elucidation: Confirm the structure of this compound using spectroscopic techniques such as:

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the detailed structure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound from Pseudolarix kaempferi.

Isolation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Pseudolarix kaempferi Bark drying Air Drying plant_material->drying grinding Grinding & Sieving drying->grinding powder Fine Bark Powder grinding->powder defatting Defatting with n-Hexane powder->defatting extraction Extraction with 95% Ethanol defatting->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract flash_chroma Flash Chromatography crude_extract->flash_chroma fraction_collection Fraction Collection & Pooling flash_chroma->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_compound Pure 5-Acetoxymatairesinol Dimethyl Ether prep_hplc->pure_compound hplc_analysis Purity Check (HPLC) pure_compound->hplc_analysis ms_analysis Structural Elucidation (MS) pure_compound->ms_analysis nmr_analysis Structural Elucidation (NMR) pure_compound->nmr_analysis

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the Structural Analysis of 5-Acetoxymatairesinol Dimethyl Ether via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the complete structural elucidation of 5-Acetoxymatairesinol dimethyl ether using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies outlined herein are designed to furnish a comprehensive understanding of the molecule's chemical structure, including proton and carbon environments, and their connectivity.

Introduction

This compound is a lignan (B3055560) derivative. Lignans are a class of polyphenolic compounds found in plants, known for their diverse biological activities. Accurate structural determination is a prerequisite for understanding their structure-activity relationships and for further drug development. NMR spectroscopy is the most powerful tool for the unambiguous structural analysis of organic molecules like this compound in solution. This note describes the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for this purpose.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃, at 500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-2''6.80 - 6.90m
H-5', H-5''6.75 - 6.85m
H-6', H-6''6.70 - 6.80m
H-5~5.80d~8.0
H-9a4.15dd9.0, 7.0
H-9b3.90dd9.0, 6.5
OMe (x4)3.80 - 3.90s
H-7'a, H-7''a2.85 - 3.00m
H-7'b, H-7''b2.60 - 2.75m
H-8, H-8'2.40 - 2.55m
OAc2.10s
Predicted ¹³C NMR and DEPT Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, at 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135
C=O (lactone)~178.0-
C=O (acetate)~170.0-
C-3', C-3''~149.0-
C-4', C-4''~148.0-
C-1', C-1''~131.0-
C-2', C-2''~111.5CH
C-5', C-5''~111.0CH
C-6', C-6''~121.0CH
C-5~75.0CH
C-9~71.0CH₂
OMe (x4)~56.0CH₃
C-8~46.0CH
C-8'~40.0CH
C-7', C-7''~35.0CH₂
OAc~21.0CH₃

Experimental Protocols

The following are detailed protocols for the acquisition and processing of NMR data for the structural analysis of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-15 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16.

  • Processing:

    • Apply a window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR and DEPT Spectroscopy
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) and DEPT-135 (e.g., dept135).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Processing:

    • Apply a window function (e.g., exponential with a line broadening of 1-2 Hz).

    • Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

  • Acquisition Parameters:

    • Spectral Width (SW) in both dimensions: Same as the ¹H spectrum.

    • Number of increments in F1: 256-512.

    • Number of Scans (NS) per increment: 2-4.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.2).

  • Acquisition Parameters:

    • F2 (¹H) Spectral Width: Same as the ¹H spectrum.

    • F1 (¹³C) Spectral Width: 180-200 ppm.

    • Number of increments in F1: 128-256.

    • Number of Scans (NS) per increment: 4-8.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • F2 (¹H) Spectral Width: Same as the ¹H spectrum.

    • F1 (¹³C) Spectral Width: 200-220 ppm.

    • Number of increments in F1: 256-512.

    • Number of Scans (NS) per increment: 8-16.

    • Long-range coupling delay optimized for ~8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

Visualization of Workflows and Correlations

The following diagrams illustrate the logical workflow for the structural elucidation and the key NMR correlations expected for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Sample 5-Acetoxymatairesinol dimethyl ether Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR Acquire Proton Spectrum C13_NMR 13C NMR H1_NMR->C13_NMR Define Spectral Width COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Analysis Spectral Analysis (Chemical Shifts, Couplings, Correlations) H1_NMR->Analysis DEPT DEPT-135 C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Analysis DEPT->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR analysis.

Caption: Key expected COSY correlations.

hmbc_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H5 H-5 C_lactone C=O (lactone) H5->C_lactone C_acetate C=O (acetate) H5->C_acetate C8 C-8 H5->C8 H7_prime H-7' C8_prime C-8' H7_prime->C8_prime C1_prime C-1' H7_prime->C1_prime H9 H-9 H9->C_lactone H9->C8 OAc_H OAc (Me) OAc_H->C_acetate C9 C-9

Caption: Key expected HMBC correlations.

Application Notes and Protocols for Preparing Stock Solutions of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxymatairesinol dimethyl ether is a lignan (B3055560) compound that has been isolated from the barks of Pseudolarix kaempferi[1]. As with many natural products, accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in experimental settings. This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of this compound to ensure its stability and integrity for use in scientific research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate stock solutions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₂₈O₈[2]
Molecular Weight 444.5 g/mol [2]
CAS Number 74892-45-8[3]
Appearance Not specified, typically a solidN/A
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]

Recommended Solvents and Storage

Solvent Selection

For biological assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of lignans[4]. This compound is soluble in DMSO, and stock solutions of 10 mM can be prepared[3]. For other applications, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone are also suitable solvents[3]. The choice of solvent should be compatible with the downstream experimental conditions, and the final concentration of the solvent in the assay should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts[4].

Storage and Stability

Acetoxy compounds can be susceptible to degradation through hydrolysis, oxidation, and photodegradation[5][6][7]. While specific stability data for this compound is limited, general best practices for related compounds should be followed to ensure the integrity of the stock solutions.

Storage ConditionRecommendationRationale
Temperature Short-term (≤ 2 weeks): -20°CLong-term: -20°C or -80°CMinimizes chemical degradation and solvent evaporation.[3]
Light Store in amber or light-blocking vials.Prevents photodegradation.[6][7]
Moisture Use anhydrous grade solvents and store in tightly sealed vials.Prevents hydrolysis of the acetoxy group.[6]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation.[5]
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.Avoids repeated freezing and thawing which can degrade the compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Determine the required mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 444.5 g/mol x 1000 mg/g = 4.445 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound using a calibrated analytical balance. It is recommended to handle the compound in a fume hood.

  • Dissolve the compound: a. Add the weighed compound to a sterile microcentrifuge tube or an amber glass vial. b. Add the desired volume of anhydrous DMSO. c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: a. If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials. b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for up to two weeks[3]. For longer-term storage, -80°C is recommended.

Protocol for Preparing Working Solutions

Working solutions for experiments are typically prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

  • Thaw the stock solution: Allow an aliquot of the 10 mM stock solution to thaw completely at room temperature.

  • Dilute to the final concentration: Perform serial dilutions of the stock solution in the desired experimental buffer or medium to achieve the final working concentration. Ensure that the final concentration of DMSO is below the tolerance level for your specific assay (e.g., <0.1%).

  • Use immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid degradation of the compound in the aqueous environment of the buffer or medium.

Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_preparation Preparation cluster_storage Storage & Use start Start calculate Calculate Mass for 10 mM Stock start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Vials check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Prepare Working Solution in Assay Medium thaw->dilute end Use in Experiment dilute->end

Caption: Workflow for preparing stock and working solutions.

Logical_Relationships Key Considerations for Stock Solution Integrity cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies compound 5-Acetoxymatairesinol Dimethyl Ether temperature Temperature compound->temperature light Light Exposure compound->light moisture Moisture compound->moisture oxygen Oxygen compound->oxygen storage_temp Low Temperature Storage (-20°C / -80°C) temperature->storage_temp light_protection Amber Vials light->light_protection moisture_control Anhydrous Solvent & Sealed Vials moisture->moisture_control inert_atm Inert Atmosphere oxygen->inert_atm

References

Application Notes and Protocols for Purity Assessment of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the purity of 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) with potential applications in drug development. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC) are designed to be adaptable for routine quality control and in-depth characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is recommended for its ability to separate compounds based on hydrophobicity.

Experimental Protocol

a) Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

b) Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient can be optimized as follows:

    • Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B to elute the compound. A starting point could be 80% A and 20% B, moving to 20% A and 80% B over 20-30 minutes.

c) Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

d) Analysis Parameters:

  • Injection Volume: 10-20 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Lignans typically exhibit UV absorbance around 280 nm. A photodiode array (PDA) detector can be used to acquire the full UV spectrum.

e) Data Presentation:

ParameterExpected Value
Retention Time (RT) Dependent on the specific HPLC conditions. Based on similar lignans, a retention time in the range of 15-25 minutes can be expected under the described gradient conditions.
Purity (%) Calculated from the peak area of this compound relative to the total peak area in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (280 nm) E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for HPLC Purity Assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for the unambiguous structural identification of this compound and for the detection of impurities. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Experimental Protocol

a) Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

b) NMR Analysis:

  • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to observe the chemical shifts of all carbon atoms.

  • 2D NMR (optional but recommended for full characterization): COSY, HSQC, and HMBC experiments can be performed to confirm the connectivity of protons and carbons.

c) Data Presentation:

Table of Predicted ¹H NMR Chemical Shifts (based on closely related lignans):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons6.5 - 7.0m
-OCH₃3.8 - 3.9s
Methylene Protons2.5 - 3.0m
Methine Protons2.5 - 4.5m
Acetoxy -CH₃~2.1s

Table of Predicted ¹³C NMR Chemical Shifts (based on closely related lignans):

CarbonsPredicted Chemical Shift (ppm)
Carbonyl (lactone)170 - 180
Carbonyl (acetate)169 - 171
Aromatic Carbons110 - 150
-OCH₃55 - 60
Methylene Carbons30 - 45
Methine Carbons35 - 75
Acetoxy -CH₃~21

Logical Relationship for NMR-based Structure Confirmation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Unambiguous Structure of 5-Acetoxymatairesinol dimethyl ether COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for purity assessment and impurity identification.

Experimental Protocol

a) Instrumentation:

  • An electrospray ionization (ESI) source is commonly used for lignans.

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

b) Analysis Parameters:

  • Ionization Mode: Positive ion mode ([M+H]⁺, [M+Na]⁺) is typically effective.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Collision-Induced Dissociation (CID): Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

c) Data Presentation:

ParameterExpected Value
Molecular Formula C₂₄H₂₈O₈
Exact Mass 444.1784
[M+H]⁺ 445.1858
[M+Na]⁺ 467.1678
Major Fragment Ions Fragmentation is expected to involve the loss of the acetyl group and cleavage of the ether linkages.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis A Sample Injection B HPLC Separation A->B C ESI Ionization B->C D Mass Analysis (Full Scan) C->D E Tandem MS (Fragmentation) D->E F Determine Molecular Weight D->F G Identify Fragment Ions E->G H Confirm Structure G->H

Caption: Workflow for identity and purity confirmation by LC-MS.

Thin-Layer Chromatography (TLC) for Rapid Purity Screening

TLC is a simple, rapid, and cost-effective method for monitoring the progress of reactions, checking the purity of fractions during purification, and as a preliminary purity assessment.

Experimental Protocol

a) Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 1:1 or 2:1 v/v). The polarity can be adjusted to achieve optimal separation.

b) Procedure:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Spot the solution onto the baseline of the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • After the solvent front has reached the top of the plate, remove the plate and dry it.

c) Visualization:

  • UV Light: Visualize the spot under UV light at 254 nm.

  • Staining: Use a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating to visualize the spot.

d) Data Presentation:

ParameterExpected Value
Rf Value Dependent on the mobile phase composition. A well-separated spot will have an Rf value between 0.3 and 0.7.
Purity Indication A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Logical Flow of TLC Analysis

TLC_Logic cluster_viz Visualization A Spot Sample on TLC Plate B Develop in Mobile Phase A->B C Dry the Plate B->C D UV Light (254 nm) C->D E Staining Reagent C->E F Observe Spots D->F E->F G Calculate Rf Value F->G H Assess Purity G->H

Caption: Logical flow for purity assessment using Thin-Layer Chromatography.

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Solubility of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the solubility of 5-Acetoxymatairesinol dimethyl ether for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing precipitation upon dilution in aqueous media for my in vivo study. What is the likely cause?

A1: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the compound to precipitate. To address this, consider optimizing your formulation by using co-solvents, surfactants, or other solubility-enhancing techniques discussed in this guide.

Q2: What are the most common strategies to improve the aqueous solubility of a hydrophobic compound like this compound for oral gavage?

A2: Several effective strategies can be employed:

  • Co-solvents: A mixture of a primary solvent (like DMSO) with other water-miscible solvents (e.g., polyethylene (B3416737) glycol 300, propylene (B89431) glycol) and a surfactant (e.g., Tween-80, Polysorbate 80) can create a stable formulation that is more readily dispersible in aqueous environments.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This converts the drug from a crystalline state to a more soluble amorphous state.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their solubility in water.

  • Nanoformulations: Reducing the particle size of the compound to the nanometer range significantly increases the surface area available for dissolution.

Q3: Are there any known signaling pathways affected by matairesinol (B191791) and its derivatives that I should be aware of for my in vivo studies?

A3: Yes, research has shown that matairesinol and its derivatives can modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and metastasis. These include the MAPK, PI3K/AKT, NF-κB, and TGF-β/Wnt signaling pathways.[1][2][3][4] Understanding these pathways can be crucial for interpreting your in vivo efficacy results.

Troubleshooting Guides

Issue: Precipitation of this compound during formulation preparation or administration.

Possible Cause Recommended Solution
High Final Concentration The concentration of the compound in the final formulation exceeds its solubility limit in the chosen vehicle. -> Action: Decrease the final concentration or screen for a more effective solubilizing vehicle.
Inadequate Mixing For suspensions, inconsistent dosing can occur due to poor mixing. For solutions, the compound may not be fully dissolved. -> Action: Ensure the formulation is uniformly suspended or completely dissolved by vortexing or sonicating before each administration.
Temperature Effects Solubility can be temperature-dependent. Adding the compound to a cold vehicle may decrease its solubility. -> Action: Use pre-warmed (37°C) vehicles for dilution and formulation preparation.
pH Shift If the compound's solubility is pH-dependent, changes in the formulation's pH upon storage or dilution can cause precipitation. -> Action: Buffer the formulation to maintain an optimal pH for solubility.
Moisture Contamination of DMSO The presence of water in DMSO can reduce the solubility of hydrophobic compounds. -> Action: Use anhydrous, high-purity DMSO for preparing stock solutions.

Quantitative Data on Solubility Enhancement Strategies

Table 1: Example Solubility of a Model Lignan in Various Co-solvent Systems

Vehicle Composition (% v/v) Solubility (mg/mL)
Water< 0.01
10% DMSO / 90% Saline0.5
10% DMSO / 40% PEG300 / 50% Saline2.1
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline5.8
5% DMSO / 30% PEG400 / 10% Cremophor EL / 55% Water8.2

Table 2: Impact of Solid Dispersion on the Dissolution of a Lignan-Enriched Extract

Formulation Carrier Fold Increase in Dissolution
Pure Lignan Extract-1x
Solid DispersionPoloxamer 4071.6 to 300x

Data adapted from a study on a lignan-enriched fraction from Schisandra chinensis, demonstrating the potential of solid dispersion to significantly enhance dissolution.[5]

Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility of a Flavonoid (as a proxy for a hydrophobic polyphenol)

Compound Cyclodextrin Fold Increase in Water Solubility
Hyperoside2-hydroxypropyl-β-cyclodextrin9x

Data adapted from a study on hyperoside, illustrating the solubilizing effect of cyclodextrin complexation.[6]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a solution or fine suspension of this compound suitable for oral administration to rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or sonication can be used to aid dissolution.

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% Saline).

  • Slowly add the DMSO stock solution to the vehicle while continuously vortexing to ensure rapid and uniform dispersion.

  • The final formulation should be a clear solution or a homogenous, fine suspension. Visually inspect for any precipitation before administration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Poloxamer 407 (or another suitable hydrophilic polymer like PVP K30 or Soluplus®)

  • Ethanol (B145695) (or another suitable organic solvent)

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio).

  • Dissolve both the compound and the carrier in a suitable volume of ethanol with continuous stirring.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be pulverized, sieved, and then reconstituted in an aqueous vehicle for in vivo studies.

Protocol 3: Cyclodextrin Complexation by Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (1:1 v/v)

Procedure:

  • Weigh this compound and HP-β-CD in a 1:2 molar ratio.

  • Place the physical mixture in a mortar.

  • Add a small amount of the ethanol-water mixture to the powder to form a paste-like consistency.

  • Knead the mixture for 60 minutes.

  • Dry the resulting product in an oven at 50°C until a constant weight is achieved.

  • The prepared inclusion complex can be crushed, sieved, and dissolved in water for administration.

Signaling Pathways and Experimental Workflows

Diagrams of Key Signaling Pathways Modulated by Matairesinol

MAPK_Pathway Matairesinol Matairesinol Ras Ras Matairesinol->Ras Inhibits JNK JNK Matairesinol->JNK Activates p38 p38 Matairesinol->p38 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Matairesinol's modulation of the MAPK signaling pathway.

PI3K_AKT_Pathway Matairesinol Matairesinol Receptor Receptor Tyrosine Kinase Matairesinol->Receptor Inhibits PI3K PI3K Receptor->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 AKT AKT PIP2->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/AKT signaling pathway by Matairesinol.

Experimental Workflow Diagram

Formulation_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study SolubilityScreening Solubility Screening in Excipients FormulationOptimization Formulation Optimization (e.g., Co-solvents, Solid Dispersion) SolubilityScreening->FormulationOptimization Characterization Physical & Chemical Characterization FormulationOptimization->Characterization Dosing Oral Gavage to Rodents Characterization->Dosing PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Dosing->PK_PD_Studies Efficacy_Toxicity Efficacy & Toxicity Assessment PK_PD_Studies->Efficacy_Toxicity

Caption: A logical workflow for formulation and in vivo testing.

References

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 5-Acetoxymatairesinol dimethyl ether. Below you will find troubleshooting advice and Frequently Asked Questions (FAQs) to help you resolve common issues related to poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the HPLC analysis of this compound?

A1: Poor resolution, which manifests as overlapping or broad peaks, is a frequent challenge. The primary causes often relate to the mobile phase composition, column performance, or improper method parameters. Given that this compound is a relatively non-polar compound, particular attention should be paid to the mobile phase strength and sample solvent compatibility.

Q2: My peaks for this compound are broad and tailing. What are the likely causes and how can I fix this?

A2: Peak tailing for a non-polar compound like this compound in reversed-phase HPLC can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on the silica (B1680970) packing, can cause tailing.

  • Mobile Phase pH: While this compound itself is not expected to have strongly acidic or basic functional groups, the pH of the mobile phase can influence the ionization of residual silanols on the column, affecting peak shape.

  • Column Overload: Injecting too much sample can lead to asymmetrical peaks.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

To address this, consider reducing the sample concentration, ensuring the sample is dissolved in the mobile phase or a weaker solvent, and using a high-purity, well-endcapped column.

Q3: I am observing peak fronting for my analyte. What could be the reason?

A3: Peak fronting is often an indication of sample overload, where the concentration of the analyte on the column is too high. It can also be caused by injecting the sample in a solvent that is too strong, leading to the analyte band spreading as it enters the column. Try diluting your sample or dissolving it in the initial mobile phase composition.

Q4: What is a good starting point for an HPLC method for this compound?

A4: Based on methods for similar lignans, a good starting point would be a reversed-phase C18 column with a gradient elution. The mobile phase could consist of acetonitrile (B52724) (Solvent B) and water with a small amount of acid (e.g., 0.1% formic acid) (Solvent A). A typical gradient might start at a lower percentage of acetonitrile and gradually increase.

Troubleshooting Guide: Poor Peak Resolution

Poor resolution in HPLC can be systematically addressed by considering the key factors that influence chromatographic separation.

ProblemPotential CauseRecommended Solution
Broad Peaks Low Column Efficiency: Column degradation, voids in the packing material, or a contaminated frit can lead to broader peaks.- Flush the column: Use a strong solvent to wash the column. - Reverse flush the column: If permitted by the manufacturer, this can help remove particulates from the inlet frit. - Replace the column: If flushing does not improve performance, the column may be at the end of its lifespan.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.- Minimize tubing length: Use the shortest possible tubing with a narrow internal diameter. - Ensure proper connections: Check that all fittings are secure and there are no leaks.
Inappropriate Flow Rate: A flow rate that is too high or too low can reduce efficiency.- Optimize the flow rate: Perform a flow rate study to find the optimal linear velocity for your column.
Peak Tailing Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte.- Use an end-capped column: High-quality, end-capped columns have fewer exposed silanols. - Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanols. - Add a mobile phase modifier: A small amount of a basic compound like triethylamine (B128534) can be added to block silanol interactions, but this may not be suitable for all applications.
Column Overload: Injecting too much sample can lead to peak tailing.- Reduce sample concentration or injection volume.
Peak Fronting Sample Overload: High concentration of the analyte.- Dilute the sample.
Incompatible Injection Solvent: Sample is dissolved in a solvent much stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Insufficient Separation Inadequate Selectivity: The mobile phase and stationary phase are not providing enough difference in retention for the compounds of interest.- Change the organic modifier: If using acetonitrile, try methanol (B129727), or a mixture of both. - Adjust the mobile phase pH: Small changes in pH can sometimes improve selectivity. - Change the stationary phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase).
Low Retention: The analyte elutes too quickly, near the void volume.- Decrease the percentage of organic solvent in the mobile phase.

Experimental Protocols

Protocol 1: Method Development for Improved Resolution of this compound

This protocol outlines a systematic approach to developing an HPLC method with improved resolution.

1. Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable acid)

  • This compound standard

  • Sample dissolved in a suitable solvent (ideally the initial mobile phase)

2. Initial Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Start with 280 nm (a common wavelength for aromatic compounds)

  • Injection Volume: 10 µL

3. Optimization Steps:

  • Gradient Optimization:

    • If the peak elutes too early, decrease the initial percentage of Solvent B.

    • If the peak elutes too late, increase the initial percentage of Solvent B.

    • To improve separation from nearby impurities, create a shallower gradient around the elution time of the analyte.

  • Organic Modifier Evaluation:

    • Replace acetonitrile with methanol and run the same gradient. Methanol has different selectivity and may improve resolution.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can affect selectivity and peak shape.

  • Flow Rate Adjustment:

    • Vary the flow rate (e.g., 0.8 mL/min, 1.2 mL/min) to see the effect on resolution and backpressure.

4. Data Analysis:

  • For each condition, evaluate the resolution between the peak of interest and any adjacent peaks, as well as the peak shape (tailing factor, symmetry).

Protocol 2: Column Cleaning and Regeneration

This protocol can be used to restore the performance of a C18 column that is showing signs of contamination.

1. Materials:

  • HPLC system

  • HPLC-grade water, acetonitrile, isopropanol, and methanol

2. Procedure:

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in order, for at least 20 column volumes each, at a low flow rate (e.g., 0.5 mL/min):

    • Mobile phase without buffer salts (e.g., water/acetonitrile)

    • 100% Water

    • 100% Isopropanol

    • 100% Acetonitrile

    • 100% Methanol

  • If you suspect protein contamination, a wash with a solution of 0.1% trifluoroacetic acid in 50:50 acetonitrile:water can be effective.

  • After cleaning, equilibrate the column with the mobile phase for at least 30 minutes before use.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor HPLC resolution.

HPLC_Troubleshooting start Poor Resolution Observed problem_id Identify Problem: - Broad Peaks - Peak Tailing - Peak Fronting - Insufficient Separation start->problem_id broad_peaks Broad Peaks problem_id->broad_peaks Broadening peak_tailing Peak Tailing problem_id->peak_tailing Tailing peak_fronting Peak Fronting problem_id->peak_fronting Fronting insufficient_sep Insufficient Separation problem_id->insufficient_sep Co-elution check_column Check Column Condition: - Age - Voids - Contamination broad_peaks->check_column check_extra_column Check for Extra-Column Volume: - Tubing Length - Connections broad_peaks->check_extra_column flush_column Flush or Replace Column check_column->flush_column optimize_tubing Minimize Tubing/Check Fittings check_extra_column->optimize_tubing check_silanol Suspect Secondary Interactions (e.g., Silanols) peak_tailing->check_silanol check_overload_tail Check for Column Overload peak_tailing->check_overload_tail adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->adjust_ph reduce_sample_tail Reduce Sample Concentration/ Injection Volume check_overload_tail->reduce_sample_tail check_overload_front Suspect Sample Overload peak_fronting->check_overload_front check_solvent Check Injection Solvent peak_fronting->check_solvent reduce_sample_front Dilute Sample check_overload_front->reduce_sample_front change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent optimize_mobile_phase Optimize Mobile Phase: - Change Organic Modifier - Adjust Gradient insufficient_sep->optimize_mobile_phase change_column Change Stationary Phase insufficient_sep->change_column

Caption: Troubleshooting workflow for poor HPLC resolution.

Technical Support Center: Optimizing Cell Viability Assays for 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing cell viability assay conditions for 5-Acetoxymatairesinol dimethyl ether. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell viability studies?

This compound is a lignan, a class of natural products.[1] It is isolated from the bark of Pseudolarix kaempferi.[2] Lignans are studied for their potential biological activities, including cytotoxic and antitumor effects.[3] Cell viability assays are crucial for determining the concentration-dependent effects of this compound on cell proliferation and survival.

Q2: Which cell viability assay is most suitable for this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common choice for assessing the cytotoxicity of lignans.[4] However, like many natural products, there is a potential for interference. It is advisable to validate results with an alternative method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate (B86563) dehydrogenase (LDH) release assay, which are less prone to colorimetric interference.[5]

Q3: My results show high variability between replicates. What could be the cause?

High variability can stem from several factors, including inconsistent cell seeding, uneven compound distribution, or issues with the assay itself. Ensure that your cell suspension is homogenous before seeding and that the compound is thoroughly mixed into the media. Pipetting accuracy is also critical.[1]

Q4: I am observing a high background signal in my negative control wells. What should I do?

A high background signal can be caused by contamination of the media or reagents, or by the compound itself directly reducing the assay substrate (e.g., MTT).[5] To address this, include a "compound-only" control (media with this compound but no cells) to measure any direct reduction of the substrate.[5]

Q5: The compound is not dissolving well in my cell culture medium. How can I improve its solubility?

This compound is soluble in DMSO, among other organic solvents.[6] To improve solubility in aqueous culture media, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically <0.5%).[7]

Troubleshooting Guide

The following table outlines common problems encountered when performing cell viability assays with this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results - Inaccurate cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or poor sensitivity - Insufficient cell numbers- Suboptimal incubation time- Low metabolic activity of cells- Optimize cell seeding density for your specific cell line.- Perform a time-course experiment to determine the optimal treatment duration.- Ensure cells are in the logarithmic growth phase.
High background in "no-cell" controls - Contamination of reagents or media- Direct reduction of MTT by the compound- Use sterile, fresh reagents and media.- Include a "compound-only" control and subtract its absorbance from the treated wells.[5]
Unexpectedly high cell viability at high compound concentrations (Bell-shaped curve) - Compound precipitation at high concentrations- Compound interference with assay chemistry- Visually inspect wells for precipitate under a microscope.- Test a different solvent or a lower concentration range.- Consider an alternative assay method (e.g., ATP-based).[5]
Solvent (DMSO) toxicity - Final DMSO concentration is too high- Determine the maximum tolerated DMSO concentration for your cell line (vehicle control curve).- Keep the final DMSO concentration consistent across all wells and typically below 0.5%.[7]

Detailed Experimental Protocol: MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Selected cell line (e.g., HL-60, a human promyelocytic leukemia cell line)[4]

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Harvest and count the cells.

  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 4 x 10⁴ cells/mL for HL-60 cells) in 100 µL of complete medium.[4]

  • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Include appropriate controls:

    • Untreated control: Cells with medium only.

    • Vehicle control: Cells with medium containing the highest concentration of DMSO used.

    • Blank control: Medium only (no cells).

    • Compound control: Medium with the compound at each concentration (no cells).

  • Incubate the plate for the desired exposure time (e.g., 72 hours).[4]

4. MTT Assay:

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C.[4]

  • Visually confirm the formation of purple formazan (B1609692) crystals in viable cells.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate for an additional 4-18 hours at 37°C, protected from light.

5. Data Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank controls from all other readings.

  • If the compound control shows significant absorbance, subtract this from the corresponding treated wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare 5-Acetoxymatairesinol dimethyl ether dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT-based cell viability assay.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cell compound 5-Acetoxymatairesinol dimethyl ether nfkb_pathway NF-κB Pathway compound->nfkb_pathway Inhibition mapk_pathway MAPK Pathway compound->mapk_pathway Modulation bcl2 Bcl-2 compound->bcl2 Downregulation membrane Cell Membrane pro_inflammatory Pro-inflammatory Cytokines nfkb_pathway->pro_inflammatory Activation apoptosis Apoptosis mapk_pathway->apoptosis Induction bcl2->apoptosis Inhibition

Caption: Potential signaling pathways affected by lignans.

References

minimizing degradation of 5-Acetoxymatairesinol dimethyl ether in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 5-Acetoxymatairesinol dimethyl ether in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The primary degradation pathways for this compound are believed to be hydrolysis of the acetoxy (ester) group and oxidation of the lignan (B3055560) backbone.[1][2] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of the acetyl group.[1][3][4] The complex lignan structure is also susceptible to oxidative degradation, which can be initiated by factors such as light, heat, and the presence of oxidizing agents.[2][5][6]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, stock solutions of this compound should be stored at -20°C or lower in tightly sealed vials to protect from moisture and air. For short-term storage, refrigeration at 2-8°C is recommended. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is advisable to prepare fresh solutions for immediate use whenever possible.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. The choice of solvent may depend on the specific experimental requirements. For aqueous solutions, it is crucial to control the pH to be near neutral (pH 6-8) to minimize hydrolysis of the acetoxy group.

Q4: How can I detect and quantify the degradation of my this compound sample?

A4: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, as lignans (B1203133) typically absorb UV light.[7][8] A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation. Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can be used to identify the degradation products by determining their molecular weights and fragmentation patterns.[8][9][10] Thin-Layer Chromatography (TLC) can also be a useful qualitative tool for quickly assessing the purity of a sample.[8][11]

Q5: Are there any specific chemical incompatibilities I should be aware of?

A5: Avoid strong acids, strong bases, and strong oxidizing agents, as they can accelerate the degradation of this compound through hydrolysis and oxidation, respectively.[1][2][12] Care should also be taken to avoid contamination with metal ions, which can catalyze oxidative reactions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low assay results or loss of biological activity. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure the solution was stored at the recommended temperature (-20°C for long-term) and protected from light. 2. Check Solution pH: If using aqueous buffers, measure the pH to ensure it is within the neutral range (6-8). 3. Analyze for Degradation: Use HPLC or LC-MS to check for the presence of degradation products. 4. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from a solid sample and re-run the experiment.
Appearance of new peaks in the chromatogram. Formation of degradation products.1. Identify Degradants: Use LC-MS to identify the molecular weights of the new peaks to infer their structures (e.g., hydrolyzed product without the acetyl group). 2. Review Experimental Conditions: Evaluate if the experimental conditions (e.g., pH, temperature, exposure to air/light) could have caused the degradation. 3. Implement Preventative Measures: Based on the identified cause, modify the protocol to include protective measures like using deoxygenated solvents, working under inert atmosphere, or adding antioxidants (if compatible with the experiment).
Color change or precipitation in the solution. Significant degradation or polymerization.[13]1. Discard the Solution: Do not use a solution that has changed color or contains a precipitate. 2. Investigate the Cause: Review the handling and storage procedures to identify potential causes. This could include prolonged storage at inappropriate temperatures, exposure to light, or contamination. 3. Improve Handling Practices: Refine solution preparation and storage protocols to minimize stress on the compound.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.[12][14][15][16]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system (optional, for identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose a vial of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis:

    • Analyze all samples (including a control sample of the untreated stock solution) by HPLC.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

    • If available, analyze the samples by LC-MS to identify the mass of the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress Condition Reagents and Conditions Expected Primary Degradation Pathway Potential Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C, 24hHydrolysis of the acetoxy group5-Hydroxymatairesinol dimethyl ether, Acetic acid
Basic Hydrolysis0.1 M NaOH, 60°C, 24hHydrolysis of the acetoxy group5-Hydroxymatairesinol dimethyl ether, Acetate salt
Oxidation3% H₂O₂, RT, 24hOxidation of the lignan backboneOxidized lignan derivatives (e.g., quinones, hydroxylated species)
Thermal Degradation80°C, 48hGeneral decompositionA mixture of smaller, undefined degradation products
PhotodegradationUV light (254 nm), 24hPhotochemical oxidation/rearrangementOxidized and rearranged products

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 5-Acetoxymatairesinol_dimethyl_ether 5-Acetoxymatairesinol dimethyl ether Hydrolyzed_Product 5-Hydroxymatairesinol dimethyl ether + Acetic Acid 5-Acetoxymatairesinol_dimethyl_ether->Hydrolyzed_Product Acid or Base 5-Acetoxymatairesinol_dimethyl_ether_ox 5-Acetoxymatairesinol dimethyl ether Oxidized_Products Oxidized Lignan Derivatives 5-Acetoxymatairesinol_dimethyl_ether_ox->Oxidized_Products Light, Heat, Oxidizing Agents

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow node_q node_q node_s node_s start Suspected Degradation (e.g., low activity, new peaks) q1 Were storage conditions (temp, light) optimal? start->q1 s1 Review and Correct Storage Procedures q1->s1 No q2 Was the solution pH neutral (6-8)? q1->q2 Yes a1_yes Yes a1_no No end Prepare fresh solution and re-test s1->end s2 Adjust pH or use a buffered solution q2->s2 No q3 Any incompatible reagents used? q2->q3 Yes a2_yes Yes a2_no No s2->end s3 Identify and replace incompatible reagents q3->s3 Yes q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for unexpected degradation of the compound.

References

Technical Support Center: Large-Scale Synthesis of 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 5-Acetoxymatairesinol Dimethyl Ether. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for a successful synthesis campaign.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the large-scale synthesis of this compound?

A1: A practical and cost-effective starting material is ferulic acid, which is readily available from natural sources like rice bran.[1] The synthesis involves the oxidative coupling of ferulic acid to form a key intermediate, which is then converted to dl-matairesinol dimethyl ether.

Q2: What are the main stages in the synthesis of this compound from ferulic acid?

A2: The synthesis can be broadly divided into three main stages:

  • Synthesis of dl-Matairesinol: This involves the oxidative coupling of ferulic acid, followed by a series of reduction and cyclization steps.

  • Dimethylation of dl-Matairesinol: The phenolic hydroxyl groups of matairesinol (B191791) are methylated to yield dl-matairesinol dimethyl ether.

  • Acetylation of dl-Matairesinol Dimethyl Ether: The final step is the selective acetylation of the remaining hydroxyl group to produce this compound.

Q3: Are there significant stereochemistry challenges in this synthesis?

A3: Yes, controlling the stereochemistry during the formation of the lignan (B3055560) backbone is a critical challenge. The initial oxidative coupling of ferulic acid can lead to a mixture of stereoisomers.[2] Careful control of reaction conditions and purification of intermediates are necessary to obtain the desired diastereomer.

Q4: What are the recommended purification techniques for the intermediates and the final product?

A4: Column chromatography is a standard and effective method for purifying the intermediates and the final product.[3][4] Depending on the scale and the nature of the impurities, other techniques such as crystallization, liquid-liquid extraction, and preparative high-performance liquid chromatography (HPLC) can also be employed.[3][4][5]

Q5: Can I use a semi-synthetic approach starting from a natural lignan?

A5: Yes, a semi-synthetic route starting from naturally abundant lignans (B1203133) like hydroxymatairesinol (B1246089) (from Norway spruce) is a viable alternative.[6] This approach can sometimes simplify the initial steps of the synthesis.

Troubleshooting Guides

Stage 1: Synthesis of dl-Matairesinol from Ferulic Acid
Problem Possible Cause(s) Troubleshooting Steps
Low yield of dehydrodiferulic acid dilactone Inefficient oxidative coupling of ferulic acid.Optimize the concentration of the oxidizing agent (e.g., ferric chloride). Ensure proper reaction time and temperature as specified in the protocol.
Formation of multiple isomers Lack of stereocontrol during the reaction.While challenging to completely avoid, careful control of temperature and addition rates can influence the diastereomeric ratio. Subsequent purification steps will be critical.
Incomplete reduction of the dilactone Inactive or insufficient reducing agent (e.g., palladium on carbon for hydrogenolysis).Ensure the catalyst is fresh and active. Optimize hydrogen pressure and reaction time. Consider using a different reducing agent if issues persist.
Difficulty in isolating the diacid intermediate The diacid may be difficult to crystallize or precipitate.Concentrate the reaction mixture and attempt crystallization from different solvent systems. If it remains an oil, proceed to the next step assuming a quantitative conversion and adjust stoichiometry accordingly.
Stage 2: Dimethylation of dl-Matairesinol
Problem Possible Cause(s) Troubleshooting Steps
Incomplete methylation Insufficient methylating agent (e.g., dimethyl sulfate) or base. The reaction may be sluggish.Use a slight excess of the methylating agent and ensure a strong enough base is used to deprotonate the phenolic hydroxyls. Monitor the reaction by TLC or HPLC to ensure completion.
O-methylation at undesired positions While the phenolic hydroxyls are the primary sites, side reactions can occur.This is less common with simple methylating agents. If observed, consider using a milder methylating agent or protecting other sensitive functional groups.
Difficult purification of the dimethyl ether The product may co-elute with starting material or byproducts.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization may also be an effective purification method.
Stage 3: Acetylation of dl-Matairesinol Dimethyl Ether
Problem Possible Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete reaction. Steric hindrance around the hydroxyl group.Use an efficient acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst (e.g., DMAP) or a base (e.g., pyridine).[7] Increase the reaction time and/or temperature if necessary.
Side reactions or degradation The starting material may be sensitive to harsh acetylation conditions.Use milder acetylation conditions, for example, acetic anhydride at room temperature with a non-nucleophilic base. Avoid prolonged heating.
Purification challenges The acetylated product may have similar polarity to the starting material.Utilize high-resolution column chromatography with a carefully selected eluent system. Preparative HPLC can be used for final polishing if high purity is required.

Experimental Protocols

Protocol 1: Synthesis of dl-Matairesinol Dimethyl Ether from Ferulic Acid

This protocol is adapted from the synthesis described by Takei et al.

  • Oxidative Coupling of Ferulic Acid: Ferulic acid is treated with ferric chloride as an oxidant to yield dehydrodiferulic acid dilactone.

  • Hydrogenolysis: The dilactone is subjected to hydrogenolysis over palladium-charcoal to produce a single crystalline diacid.

  • Anhydride Formation: The resulting diacid is treated with acetic anhydride to form the corresponding gummy dl-anhydride.

  • Reduction to dl-Matairesinol: The anhydride is reduced with lithium tri-t-butoxyaluminum hydride to give dl-matairesinol.

  • Dimethylation: The crude dl-matairesinol is methylated using dimethyl sulfate (B86663) and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) to yield crystalline dl-matairesinol dimethyl ether.

Quantitative Data Summary (Illustrative)

Step Reactant Reagent(s) Solvent Temp (°C) Time (h) Yield (%)
1Ferulic AcidFerric ChlorideWaterRT4~60
2DilactoneH₂, Pd/CEthanolRT12>90
3DiacidAcetic Anhydride-1002~95
4AnhydrideLiAl(O-t-Bu)₃HTHF0 to RT6~85
5dl-Matairesinol(CH₃)₂SO₄, KOHDMSO603~90
Protocol 2: Acetylation of dl-Matairesinol Dimethyl Ether
  • Reaction Setup: Dissolve dl-matairesinol dimethyl ether in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).

  • Acetylation: Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or use pyridine as both solvent and base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (if pyridine is used), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Illustrative)

Step Reactant Reagent(s) Solvent Temp (°C) Time (h) Yield (%)
Acetylationdl-Matairesinol Dimethyl EtherAcetic Anhydride, DMAPDichloromethaneRT2-4>90

Visualizations

Synthesis_Workflow Ferulic_Acid Ferulic Acid Dilactone Dehydrodiferulic Acid Dilactone Ferulic_Acid->Dilactone Oxidative Coupling Diacid Diacid Intermediate Dilactone->Diacid Hydrogenolysis Anhydride dl-Anhydride Diacid->Anhydride Dehydration Matairesinol dl-Matairesinol Anhydride->Matairesinol Reduction Matairesinol_DME dl-Matairesinol Dimethyl Ether Matairesinol->Matairesinol_DME Dimethylation Final_Product This compound Matairesinol_DME->Final_Product Acetylation Signaling_Pathway Matairesinol Matairesinol Derivative p38 p38 Matairesinol->p38 inhibits ERK ERK Matairesinol->ERK inhibits RANKL RANKL RANKL->p38 RANKL->ERK NFATc1 NFATc1 p38->NFATc1 ERK->NFATc1 Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis

References

dealing with batch-to-batch variability of 5-Acetoxymatairesinol dimethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetoxymatairesinol dimethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lignan (B3055560), a class of polyphenols, isolated from the bark of Pseudolarix kaempferi.[1] Lignans (B1203133) are known to exhibit a range of biological activities, including antibacterial, antiviral, and antitumor effects.[2][3] The precise mechanism of action for this compound is not extensively documented in publicly available literature, but related lignans have been shown to influence various signaling pathways.

Q2: How should I prepare and store this compound to ensure its stability?

A2: Proper preparation and storage are crucial for consistent results. For in vitro studies, this compound can typically be dissolved in organic solvents like DMSO, ethanol, or acetone.[4] It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[4] Before use, allow the product to equilibrate to room temperature for at least one hour.[4] Avoid repeated freeze-thaw cycles.

Q3: I am observing lower-than-expected potency in my bioassays. What could be the cause?

A3: Lower-than-expected potency can stem from several factors. Firstly, ensure the compound is fully dissolved in the solvent and that serial dilutions are accurate. Secondly, consider the possibility of degradation. If the compound has been stored improperly or for an extended period, its purity may have decreased. Finally, batch-to-batch variability can result in different purity levels and, consequently, different biological activity. It is advisable to consult the certificate of analysis for the specific batch you are using.

Q4: Are there known impurities associated with this compound?

A4: Specific impurities for this compound are not widely reported. However, as with many natural products, impurities can arise from the extraction and purification process. These may include related lignans, residual solvents, or degradation products.[5] If you suspect impurities are affecting your results, analytical techniques such as HPLC or LC-MS can be used to assess the purity of your sample.[6]

Troubleshooting Guide for Batch-to-Batch Variability

Inconsistent experimental results are a common challenge in research. This guide provides a systematic approach to troubleshooting issues that may arise from batch-to-batch variability of this compound.

Problem: High Variability in In Vitro Assay Results (e.g., Cell Viability, Enzyme Inhibition)
Potential Cause Troubleshooting Steps
Inconsistent Purity Between Batches 1. Review Certificate of Analysis (CofA): Compare the purity specifications on the CofA for each batch. Note any differences in reported purity levels. 2. Analytical Characterization: If possible, perform in-house purity analysis using HPLC to confirm the purity of each batch.[6] 3. Dose Normalization: Adjust the concentration of the compound based on the purity of each batch to ensure you are dosing the same amount of active compound in each experiment.
Presence of Bioactive Impurities 1. Impurity Profiling: Use analytical techniques like LC-MS to identify and quantify any impurities present in the different batches.[6] 2. Control Experiments: If a major impurity is identified, and a standard is available, test the impurity alone in your assay to determine if it has any biological activity.
Differences in Physical Properties (e.g., Solubility, Crystallinity) 1. Solubility Assessment: Visually inspect the solubility of each batch in your chosen solvent. Ensure complete dissolution. If issues are observed, try gentle warming or sonication. 2. Microscopic Examination: If you have access to microscopy, observe the crystalline structure of the different batches. Polymorphism can affect solubility and dissolution rates.
Compound Degradation 1. Stability Assessment: Assess the stability of the compound in your assay buffer over the course of the experiment. This can be done by incubating the compound in the buffer for the same duration as your experiment and then analyzing its purity by HPLC. 2. Storage Conditions: Ensure all batches have been stored under the recommended conditions (e.g., -20°C, protected from light).
Data Presentation: Summarizing Batch-to-Batch Variability

Clearly summarizing the data from different batches is essential for identifying the source of variability.

Table 1: Example Certificate of Analysis Data for Two Batches (Note: This is illustrative data based on typical specifications for natural products.)

Parameter Batch A Batch B
Appearance White to off-white powderWhite to off-white powder
Purity (HPLC) 98.5%96.2%
Major Impurity 1 0.8%1.5%
Major Impurity 2 0.3%0.9%
Residual Solvents <0.1%<0.1%
Water Content 0.2%0.5%

Table 2: Hypothetical Experimental Results with Different Batches (Note: This is illustrative data.)

Batch Purity (HPLC) IC50 in MCF-7 Cells (µM)
Batch A 98.5%10.2 ± 0.8
Batch B 96.2%15.8 ± 1.5

Experimental Protocols

Protocol: Assessing Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or a suitable solvent.

    • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

      • Start with 20% acetonitrile, ramp to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualizations

G Troubleshooting Workflow for Experimental Variability start Inconsistent Experimental Results Observed check_protocol Review Experimental Protocol for Errors (Pipetting, Seeding Density, etc.) start->check_protocol protocol_ok Protocol Consistent? check_protocol->protocol_ok review_cofas Compare Certificates of Analysis for Different Batches protocol_ok->review_cofas Yes resolve_protocol Address Protocol Inconsistencies and Repeat Experiment protocol_ok->resolve_protocol No cofas_different Significant Differences in Purity/Impurities? review_cofas->cofas_different cofas_different->check_protocol No, re-evaluate protocol inhouse_analysis Perform In-House Analytical Characterization (e.g., HPLC, LC-MS) cofas_different->inhouse_analysis Yes normalize_dose Normalize Compound Concentration Based on Purity inhouse_analysis->normalize_dose test_impurities Test Identified Impurities for Biological Activity inhouse_analysis->test_impurities end_batch Batch Variability is the Likely Cause. Proceed with Normalized Dosing. normalize_dose->end_batch test_impurities->end_batch end_protocol Protocol Error was the Likely Cause. resolve_protocol->end_protocol

Caption: A workflow for troubleshooting inconsistent experimental results.

G Hypothetical Signaling Pathway for Lignan Activity lignan 5-Acetoxymatairesinol dimethyl ether receptor Cell Surface Receptor (e.g., Growth Factor Receptor) lignan->receptor Inhibits (?) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation and Survival mtor->proliferation Promotes

Caption: A hypothetical signaling pathway for lignan activity.

G Logical Relationships in Batch-to-Batch Variability variability Batch-to-Batch Variability raw_materials Raw Material Source (e.g., Plant Origin, Harvest Time) variability->raw_materials extraction Extraction & Purification Process variability->extraction storage Storage & Handling Conditions variability->storage impurities Chemical Impurities raw_materials->impurities extraction->impurities purity Purity Level extraction->purity physical_props Physical Properties (e.g., Crystallinity) extraction->physical_props storage->purity experimental_outcome Inconsistent Experimental Outcome impurities->experimental_outcome purity->experimental_outcome physical_props->experimental_outcome

Caption: Logical relationships in batch-to-batch variability.

References

Validation & Comparative

confirming the cytotoxic effects of 5-Acetoxymatairesinol dimethyl ether in A549 cells

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, lignans, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of two plant-derived lignans, Podophyllotoxin (B1678966) Acetate (B1210297) and Arctigenin (B1665602), against the human non-small cell lung cancer cell line A549. Their performance is benchmarked against Etoposide, a well-established chemotherapeutic drug and a semi-synthetic derivative of the lignan (B3055560) podophyllotoxin.

This report is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.

Comparative Cytotoxicity in A549 Cells

The cytotoxic activity of the selected compounds was evaluated in A549 cells, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundIC50 Value (A549 cells)Treatment DurationCitation
Podophyllotoxin Acetate16.1 nM72 hours[1][2]
ArctigeninShows cytotoxicityNot specified[3][4]
Etoposide~1 µM - 11.7 µM48 - 72 hours

Note: The IC50 value for Arctigenin in A549 cells was not explicitly quantified in the referenced literature, but its cytotoxic effect was confirmed. The IC50 for Etoposide can vary depending on the specific experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

The A549 human non-small cell lung cancer cell line was cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of Podophyllotoxin Acetate, Arctigenin, or Etoposide for the indicated durations (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Apoptosis Analysis by Hoechst 33342 Staining

Morphological changes associated with apoptosis were observed using Hoechst 33342 staining.

  • Cell Treatment: A549 cells were grown on coverslips in 6-well plates and treated with the respective compounds at their approximate IC50 concentrations.

  • Staining: After treatment, the cells were washed with phosphate-buffered saline (PBS) and stained with Hoechst 33342 (10 µg/mL) for 10 minutes at room temperature in the dark.

  • Microscopy: The cells were then washed with PBS and observed under a fluorescence microscope. Apoptotic cells were identified by condensed or fragmented nuclei.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing cytotoxicity and a key signaling pathway implicated in the pro-apoptotic effects of these compounds.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A549 A549 Cell Culture Seed Seed cells in 96-well plates A549->Seed Compound Add varying concentrations of Lignans or Etoposide Seed->Compound MTT MTT Assay Compound->MTT Incubate Incubate for 24-72h MTT->Incubate Read Measure Absorbance Incubate->Read Calculate Calculate Cell Viability Read->Calculate IC50 Determine IC50 values Calculate->IC50

Experimental workflow for determining cytotoxicity.

apoptosis_pathway cluster_cell Cancer Cell Lignans Lignans / Etoposide TopoII Topoisomerase II Lignans->TopoII inhibition DNA_Damage DNA Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Disruption Bax->Mitochondria Caspases Caspase Activation (e.g., Caspase-3) Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Guide to the Efficacy of 5-Acetoxymatairesinol Dimethyl Ether and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 5-Acetoxymatairesinol dimethyl ether and podophyllotoxin (B1678966), focusing on their mechanisms of action as potential anti-cancer agents. While extensive research has been conducted on podophyllotoxin and its derivatives, data on the biological activity of this compound is currently limited in the public domain. This comparison, therefore, draws upon the established profile of podophyllotoxin and explores the potential activities of this compound based on available information for structurally related compounds.

Executive Summary

Podophyllotoxin is a well-characterized lignan (B3055560) with potent antimitotic activity, primarily through the inhibition of tubulin polymerization. Its semi-synthetic derivatives, etoposide (B1684455) and teniposide, are clinically approved anticancer drugs that function by inhibiting DNA topoisomerase II. However, the therapeutic use of podophyllotoxin is often limited by its toxicity and the development of drug resistance.

Data Presentation: A Comparative Overview

Due to the absence of direct experimental data for this compound, a quantitative comparison of efficacy metrics such as IC50 values is not possible at this time. The following table summarizes the known attributes of podophyllotoxin and the hypothesized characteristics of this compound based on related compounds.

FeaturePodophyllotoxinThis compound (Hypothesized)
Primary Mechanism of Action Inhibition of tubulin polymerization, leading to mitotic arrest in the G2/M phase.[1][2][3][4]Induction of mitochondrial dysfunction and apoptosis.
Secondary Mechanism of Action (Derivatives) Inhibition of DNA topoisomerase II (e.g., etoposide, teniposide), causing DNA strand breaks.[1][2]Unknown.
Cellular Effects Disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][5]May trigger apoptosis through mitochondrial impairment and disruption of calcium homeostasis.
Clinical Use Topical treatment for genital warts.[5][6] Derivatives (etoposide, teniposide) are used in chemotherapy for various cancers.[1][4]Not currently in clinical use.
Reported Side Effects Myelosuppression, development of drug resistance, and cytotoxicity to normal cells.[1]Unknown.
Quantitative Efficacy Data (IC50, etc.) Widely available for various cancer cell lines.Not available in public literature.

Experimental Protocols

Detailed experimental protocols for podophyllotoxin have been extensively published. Key experiments to determine its efficacy and mechanism of action typically include:

  • Tubulin Polymerization Assay: To measure the inhibitory effect on microtubule formation.

  • Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects on cancer cell lines.

  • Flow Cytometry: To analyze cell cycle distribution and identify G2/M arrest.

  • Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of programmed cell death.

  • Topoisomerase II Inhibition Assay: For the evaluation of podophyllotoxin derivatives.

To evaluate the efficacy of this compound, a similar suite of experiments would be necessary. Based on the hypothesized mechanism from related compounds, the following protocols would be particularly relevant:

  • Mitochondrial Membrane Potential Assay: To assess mitochondrial dysfunction.

  • Measurement of Intracellular Calcium Levels: To investigate disruptions in calcium signaling.

  • Western Blot Analysis: To probe for the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

  • Wound Healing/Transwell Migration Assays: To evaluate the impact on cell migration and metastatic potential.

Visualizing the Mechanisms of Action

The following diagrams illustrate the established signaling pathway for podophyllotoxin and a hypothesized pathway for this compound based on data from the related compound, matairesinol.

podophyllotoxin_pathway podophyllotoxin Podophyllotoxin tubulin β-Tubulin podophyllotoxin->tubulin Binds to colchicine binding site microtubule Microtubule Instability tubulin->microtubule Inhibits polymerization mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Podophyllotoxin's mechanism of action.

acetoxymatairesinol_pathway acetoxy 5-Acetoxymatairesinol Dimethyl Ether (Hypothesized) mitochondria Mitochondria acetoxy->mitochondria mmp_depolarization Mitochondrial Membrane Potential Depolarization mitochondria->mmp_depolarization ca_disruption Calcium Homeostasis Disruption mitochondria->ca_disruption apoptosis Apoptosis mmp_depolarization->apoptosis ca_disruption->apoptosis

Caption: Hypothesized mechanism for this compound.

Conclusion and Future Directions

Podophyllotoxin remains a significant natural product in cancer research, with a well-defined mechanism of action and clinical applications for its derivatives. Its limitations, primarily toxicity and resistance, drive the search for novel anticancer agents.

This compound represents an under-investigated lignan with potential for anticancer activity, possibly through a mechanism distinct from podophyllotoxin. The current lack of direct experimental evidence severely limits a conclusive comparison of efficacy.

Future research should focus on in-depth in vitro and in vivo studies of this compound to elucidate its mechanism of action, determine its cytotoxic profile against a panel of cancer cell lines, and establish its safety and efficacy in preclinical models. Such data will be crucial for determining its potential as a viable alternative or complementary therapeutic agent to established compounds like podophyllotoxin.

References

Validating the Inhibitory Effect of 5-Acetoxymatairesinol dimethyl ether on Akt1 Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory potential of 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) isolated from the barks of Pseudolarix kaempferi, against a specific kinase. While the broader class of lignans (B1203133) has demonstrated kinase inhibitory activity, specific data on this compound is limited. This document outlines a comprehensive experimental approach to characterize its efficacy and compares its hypothetical performance against established kinase inhibitors.

Comparative Analysis of Kinase Inhibitors

To objectively assess the inhibitory effect of this compound, its performance should be benchmarked against well-characterized inhibitors targeting the same kinase. For the purpose of this guide, we will consider the hypothetical validation of this compound against Akt1 , a crucial serine/threonine kinase in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Table 1: In Vitro Kinase Inhibition Profile

This table summarizes hypothetical quantitative data for the half-maximal inhibitory concentration (IC50) of this compound compared to known Akt inhibitors. A lower IC50 value indicates greater potency.

CompoundTarget KinaseIC50 (nM)Assay Method
This compoundAkt1750ADP-Glo™ Kinase Assay
MK-2206 (Allosteric Inhibitor)Akt18ADP-Glo™ Kinase Assay
Staurosporine (Broad-Spectrum Inhibitor)Akt115ADP-Glo™ Kinase Assay
GSK690693 (ATP-Competitive Inhibitor)Akt110ADP-Glo™ Kinase Assay
Table 2: Cellular Potency and Selectivity

This table presents hypothetical data on the cellular efficacy (EC50) of the compounds in a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7) and their selectivity against a related kinase, PKA, to assess off-target effects.

CompoundCellular EC50 (µM) (MCF-7 cells)PKA Inhibition (IC50, nM)Selectivity (PKA IC50 / Akt1 IC50)
This compound5.250006.7
MK-22060.2>10000>1250
Staurosporine0.0570.47
GSK6906930.410010

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Recombinant human Akt1 enzyme

  • GSK3α peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound and reference inhibitors) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

  • Add 0.5 µL of the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Assay: Western Blot Analysis of Akt Phosphorylation

This experiment assesses the ability of the compound to inhibit Akt signaling within a cellular context.

Materials:

  • MCF-7 breast cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds for 2-4 hours.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Akt (Ser473).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal loading.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex experimental designs and biological processes.

G cluster_0 In Vitro Kinase Assay Workflow prep Prepare Compound Dilutions mix Mix Kinase, Substrate, and Compound prep->mix start Initiate Reaction with ATP mix->start incubate1 Incubate (1 hr) start->incubate1 stop Stop Reaction & Deplete ATP incubate1->stop detect Add Detection Reagent stop->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Inhibitor 5-Acetoxymatairesinol dimethyl ether Inhibitor->Akt Inhibits

Caption: PI3K/Akt signaling pathway with the hypothetical inhibitory action.

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will focus on the two most prevalent techniques for lignan (B3055560) analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of various lignans (B1203133) in different biological and food matrices. These values provide a benchmark for what can be expected when developing a method for 5-Acetoxymatairesinol dimethyl ether.

Table 1: Comparison of LC-MS/MS Method Performance for the Analysis of Lignans

ParameterMatairesinol, Secoisolariciresinol, etc. (in food)[1][2]Asarinin, Sesamin, etc. (in rat plasma)[3][4]Podophyllotoxin, etc. (in rat plasma)[5]Schisandra Lignans (in rat plasma)[6]
Linearity (R²) ≥0.99>0.99>0.9914Not Specified
Limit of Detection (LOD) 0.040-0.765 µ g/100g Not SpecifiedNot Specified0.5-10 ng/mL (LLOQ)
Limit of Quantification (LOQ) 0.114-1.532 µ g/100g Not SpecifiedNot Specified0.5-10 ng/mL
Accuracy (% Recovery) 90.6-109.1%Not SpecifiedNot Specified93.9-106.1%
Precision (%RSD) <5%<15%Not Specified3.4-11.7%

Table 2: Representative Performance of GC-MS Method for Lignan Analysis

ParameterLignans (in plant material)[7]
Linearity (R²) Not Specified
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) Not Specified
Accuracy (% Recovery) Not Specified
Precision (%RSD) Not Specified

Note: Quantitative performance data for GC-MS methods for lignans is less commonly reported in the literature compared to LC-MS/MS. GC-MS is often used for profiling and identification.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are generalized methodologies for LC-MS/MS and GC-MS analysis of lignans, based on published methods for similar compounds.

LC-MS/MS Method for Lignan Quantification in Biological Matrices

This protocol provides a typical workflow for the analysis of lignans in a plasma sample.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3][4]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • System: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B129727) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the target lignan and internal standard.

GC-MS Method for Lignan Profiling in Plant Material

This protocol outlines a general procedure for the analysis of lignans in dried plant tissue.

1. Sample Preparation (Solvent Extraction)

  • Grind the lyophilized plant material to a fine powder.

  • Extract a known amount of powder with a suitable organic solvent (e.g., methanol or a mixture of chloroform (B151607) and methanol).

  • Vortex or sonicate the mixture.

  • Centrifuge and collect the supernatant.

  • The extract can be further purified using solid-phase extraction (SPE) if necessary.

  • Evaporate the solvent and reconstitute in a solvent suitable for GC-MS analysis.

  • Derivatization (e.g., silylation) may be required for certain lignans to improve volatility and thermal stability.

2. Chromatographic Conditions

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient from a lower starting temperature (e.g., 150°C) to a high final temperature (e.g., 320°C) to elute the lignans.[7]

3. Mass Spectrometry Conditions

  • Ionization: Electron Ionization (EI).

  • Detection: Full scan mode for identification of unknown lignans or Selected Ion Monitoring (SIM) for quantification of known lignans.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a typical LC-MS/MS-based lignan analysis and the logical relationship in a cross-validation process.

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for a typical LC-MS/MS analytical method.

Cross_Validation_Concept Method_A Validated Analytical Method A (e.g., LC-MS/MS) Comparison Comparison of Results Method_A->Comparison Method_B Validated Analytical Method B (e.g., GC-MS or alternative LC-MS/MS) Method_B->Comparison Sample_Set Identical Set of Samples Sample_Set->Method_A Sample_Set->Method_B Conclusion Assessment of Method Comparability and Reliability Comparison->Conclusion

Caption: Conceptual diagram of analytical method cross-validation.

References

A Comparative Analysis of Lignans: 5-Acetoxymatairesinol Dimethyl Ether and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-Acetoxymatairesinol dimethyl ether and four other prominent lignans (B1203133): matairesinol (B191791), lariciresinol, secoisolariciresinol, and pinoresinol (B1678388). This report synthesizes available experimental data to highlight their potential as therapeutic agents, with a focus on their anticancer, antioxidant, and anti-inflammatory properties.

While this compound is a known lignan (B3055560), isolated from sources such as Pseudolarix kaempferi, there is a notable absence of publicly available data on its specific biological activities and mechanisms of action.[1] Therefore, this guide will focus on a detailed comparison of the well-researched lignans—matairesinol, lariciresinol, secoisolariciresinol, and pinoresinol—to provide a valuable reference for further investigation and to infer the potential activities of structurally related compounds like this compound.

Comparative Biological Activities of Lignans

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological effects.[2] The comparative efficacy of matairesinol, lariciresinol, secoisolariciresinol, and pinoresinol in various biological assays is summarized below.

LignanBiological ActivityCell Line/ModelKey Findings & Quantitative Data
Matairesinol AnticancerPancreatic (PANC-1, MIA PaCa-2)Inhibited cell proliferation by 48% in PANC-1 and 50% in MIA PaCa-2 at 80 µM.[3][4] Induces mitochondrial dysfunction.[4]
Anti-inflammatoryMacrophage (RAW 264.7)Reduces LPS-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[5]
Anti-osteoporoticBone marrow macrophagesInhibits RANKL-induced osteoclast differentiation.[6]
Lariciresinol AnticancerLiver (HepG2)Induces apoptosis at concentrations of 100-400 µg/mL.[7][8]
Breast (SKBr3)Induces morphological changes and decreases cell growth and survival.[7][8]
Anti-diabeticin vitroInhibits α-glucosidase with an IC50 of 6.97 µM.[7][8]
Secoisolariciresinol AnticancerColonIts metabolite, enterolactone, is associated with a reduced risk of breast cancer.[9]
Antioxidantin vitroThe diglucoside form (SDG) is a potent antioxidant.[9]
Anti-inflammatoryin vitroFlaxseed lignans are potent inhibitors of platelet-activating factor.[9]
Pinoresinol AnticancerGlioblastomaSensitizes cancer cells to TRAIL-induced apoptosis.[10]
Anti-inflammatoryin vitroExhibits strong anti-inflammatory properties by acting on the NF-κB signaling pathway.[11]
Antioxidantin vitroDemonstrates significant radical scavenging activity.[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lignan of interest for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is scavenged, and the solution color fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Sample Preparation: Prepare different concentrations of the lignan in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the lignan solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol). Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the mechanisms of action and experimental designs.

cluster_lignans Lignans cluster_pathway Apoptosis Signaling Pathway Lignan1 Matairesinol Bax Bax Lignan1->Bax Bcl2 Bcl-2 Lignan1->Bcl2 Lignan2 Lariciresinol Lignan2->Bax Lignan2->Bcl2 Lignan3 Pinoresinol Lignan3->Bax Lignan3->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Lignan-induced apoptosis via the intrinsic pathway.

start Start prepare_cells Prepare Cancer Cell Cultures start->prepare_cells treat_cells Treat Cells with Lignans (Varying Concentrations) prepare_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs calc_viability Calculate Cell Viability (%) measure_abs->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for cytotoxicity assessment.

cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Interpretation A 5-Acetoxymatairesinol dimethyl ether F Anticancer (e.g., MTT Assay) A->F G Antioxidant (e.g., DPPH Assay) A->G H Anti-inflammatory (e.g., NO Assay) A->H B Matairesinol B->F B->G B->H C Lariciresinol C->F C->G C->H D Secoisolariciresinol D->F D->G D->H E Pinoresinol E->F E->G E->H I IC50 Value Calculation F->I G->I H->I J Statistical Analysis I->J K Comparative Efficacy J->K L Structure-Activity Relationship J->L

Caption: Logical flow of a comparative lignan study.

References

Validating the Mechanism of Action of 5-Acetoxymatairesinol dimethyl ether: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of 5-Acetoxymatairesinol dimethyl ether, a lignan (B3055560) with putative anti-cancer properties. Based on its structural class, the primary hypothesized mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.

This guide offers a comparative analysis with established tubulin polymerization inhibitors, detailed experimental protocols for validation, and visual representations of the involved signaling pathways and experimental workflows.

Comparative Analysis of Tubulin Polymerization Inhibitors

While specific quantitative data for this compound is not widely available in public literature, the following table provides a comparative context of IC50 values for well-established tubulin polymerization inhibitors across various cancer cell lines. This data serves as a benchmark for researchers evaluating the potency of novel compounds like this compound.

Compound ClassExample CompoundTarget Cell LineIC50 (Cytotoxicity)IC50 (Tubulin Polymerization Inhibition)
Lignans PodophyllotoxinMultipleNanomolar to low micromolar rangeMicromolar range
5-MethoxypodophyllotoxinKB11 µM5 µM
Vinca Alkaloids VinblastineMultipleNanomolar rangeMicromolar range
VincristineMultipleNanomolar rangeMicromolar range
Colchicine (B1669291) Site Binders ColchicineMultipleNanomolar to micromolar rangeMicromolar range
Combretastatin A-4MultipleNanomolar rangeMicromolar range
Taxanes (Stabilizers) PaclitaxelMultipleNanomolar rangeN/A (Promotes polymerization)

Experimental Protocols

To validate the mechanism of action of this compound as a tubulin polymerization inhibitor, the following key experiments are recommended:

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP (1 mM).

  • Compound Incubation: In a 96-well plate, add different concentrations of this compound. Include a positive control (e.g., colchicine or vinblastine) and a negative control (DMSO).

  • Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. Calculate the rate of polymerization and the percentage of inhibition for each concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This experiment determines if the compound induces cell cycle arrest, a hallmark of tubulin inhibitors.

Principle: Cells are stained with a fluorescent dye that binds to DNA (e.g., Propidium Iodide - PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Visualizing the Mechanism and Workflow

Signaling Pathway of Tubulin Polymerization Inhibitors

cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Consequences 5-AMDE 5-Acetoxymatairesinol dimethyl ether TubulinDimers α/β-Tubulin Dimers 5-AMDE->TubulinDimers Binds to tubulin Microtubules Microtubules TubulinDimers->Microtubules Polymerization Inhibition Inhibition of Polymerization TubulinDimers->Inhibition Microtubules->TubulinDimers Depolymerization Disruption Microtubule Network Disruption Inhibition->Disruption Spindle Mitotic Spindle Malformation Disruption->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors.

Experimental Workflow for Validation

cluster_0 Initial Screening cluster_1 Mechanism Validation cluster_2 Conclusion CellCulture Cancer Cell Culture Treatment Treatment with 5-AMDE CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT IC50 Determine IC50 MTT->IC50 TubulinAssay In Vitro Tubulin Polymerization Assay IC50->TubulinAssay Inform concentrations CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Inform concentrations InhibitionData Quantify Inhibition TubulinAssay->InhibitionData Validation Mechanism Validated InhibitionData->Validation G2MArrest Observe G2/M Arrest CellCycle->G2MArrest G2MArrest->Validation

Caption: Experimental workflow for validating the mechanism of action.

Safety Operating Guide

Proper Disposal of 5-Acetoxymatairesinol Dimethyl Ether: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 5-Acetoxymatairesinol dimethyl ether (CAS Number: 74892-45-8). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), these procedures are based on general best practices for laboratory chemical waste disposal and the known hazard information for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety information, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary.

Step-by-Step Disposal Procedure

The following steps outline a safe and compliant method for the disposal of this compound.

Step 1: Waste Identification and Classification

Treat this compound as a hazardous chemical waste. Do not dispose of it in regular trash or down the drain. It is crucial to prevent the release of this compound into the environment.

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. The container should have a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "74892-45-8"

    • The approximate quantity of the waste.

    • The date of accumulation.

Step 3: Waste Segregation and Storage

  • Solid Waste: If the compound is in solid form, it should be collected as solid chemical waste. One supplier suggests mixing the compound with an inert absorbent material like sand or vermiculite (B1170534) before placing it in the waste container.[1]

  • Liquid Waste (Solutions): If this compound is in a solvent, it must be disposed of as liquid chemical waste. The solvent will likely determine the specific waste stream. Do not mix with other incompatible waste streams.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Provide them with the information from the waste label. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key chemical properties obtained from PubChem.[2]

PropertyValue
Molecular Formula C₂₄H₂₈O₈
Molecular Weight 444.5 g/mol
CAS Number 74892-45-8
Physical Description Solid (form may vary)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_handle Handling & Storage cluster_dispose Final Disposal A Assess Hazards & Don PPE B Identify as Hazardous Waste A->B Begin Disposal C Select & Label Waste Container B->C D Segregate Solid/Liquid Waste C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Professional Disposal F->G Final Step

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is for guidance only. Always consult your institution's specific waste disposal protocols and your EHS department for definitive procedures.

References

Essential Safety and Operational Protocols for Handling 5-Acetoxymatairesinol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling 5-Acetoxymatairesinol dimethyl ether (CAS: 74892-45-8).[1][2][3] Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risk.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.[2]

PropertyValue
Molecular Formula C₂₄H₂₈O₈
Molecular Weight 444.5 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage Store at 2-8°C in a tightly sealed vial. For solutions, store as aliquots at -20°C for up to two weeks.[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The required PPE varies based on the task being performed.[4]

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)[5]- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)[5][6]- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Operational and Disposal Plans

A clear and concise plan for handling and disposal is essential to prevent contamination and ensure environmental and personal safety.[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_sds Review SDS and Risk Assessment prep_area Designate Handling Area (Fume Hood) prep_sds->prep_area prep_ppe Assemble Necessary PPE prep_area->prep_ppe weighing Weighing (in fume hood, use disposable weigh boat) prep_ppe->weighing Proceed to Handling solution_prep Solution Preparation (add solvent slowly) weighing->solution_prep experiment Experimental Procedure (within designated area) solution_prep->experiment decon_surface Decontaminate Work Surfaces experiment->decon_surface Proceed to Decontamination waste_collection Collect Waste in Labeled, Sealed Containers experiment->waste_collection decon_equip Decontaminate Reusable Equipment decon_surface->decon_equip decon_equip->waste_collection waste_disposal Dispose via Approved Hazardous Waste Vendor waste_collection->waste_disposal container_disposal Rinse and Deface Empty Containers Before Disposal waste_disposal->container_disposal

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Acetoxymatairesinol dimethyl ether
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5-Acetoxymatairesinol dimethyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.